molecular formula C4H10ClNO B104215 (S)-2-aminobut-3-en-1-ol hydrochloride CAS No. 219803-57-3

(S)-2-aminobut-3-en-1-ol hydrochloride

Cat. No.: B104215
CAS No.: 219803-57-3
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobut-3-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581068
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219803-57-3
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (S)-2-aminobut-3-en-1-ol Hydrochloride (CAS 219803-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as (S)-vinylglycinol hydrochloride, is a chiral amino alcohol of significant interest in synthetic and medicinal chemistry. Its structural features, including a primary amine, a primary alcohol, and a vinyl group on a stereogenic center, make it a valuable building block for the synthesis of complex molecules and a potential pharmacophore in its own right. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological context, aimed at facilitating its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 219803-57-3N/A
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance Solid
Alternate Names (S)-2-Aminobut-3-en-1-ol HCl, (S)-Vinylglycinol hydrochloride[1]

Note: Specific experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis

General Synthetic Strategies

The synthesis of chiral amino alcohols can be broadly approached via two main routes: synthesis from the chiral pool and asymmetric synthesis.

dot

Enzyme_Inhibition Vinylglycinol (S)-2-aminobut-3-en-1-ol (Potential Precursor/Analog) Vinylglycine L-Vinylglycine Vinylglycinol->Vinylglycine Metabolic Oxidation? PLP_Enzyme PLP-Dependent Enzyme (e.g., ACC Synthase, Transaminases) Vinylglycine->PLP_Enzyme Binds to Active Site Inactivation Irreversible Inactivation PLP_Enzyme->Inactivation Mechanism-Based Covalent_Adduct Covalent Adduct Formation with Active Site Nucleophile Inactivation->Covalent_Adduct Leads to

References

Technical Guide: Physical Properties of (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, a chiral amino alcohol derivative, serves as a valuable building block in synthetic organic chemistry. Its structural features, including a primary amine, a hydroxyl group, and a vinyl group, make it a versatile precursor for the synthesis of various complex molecules, particularly in the development of novel pharmaceutical agents. Understanding its physical properties is crucial for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound.

General Information

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 219803-57-3[1]
Molecular Formula C4H10ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solidN/A
Storage Sealed in dry, 2-8°C

Physicochemical Properties

PropertyValueExperimental Details
Boiling Point 174.6°C at 760 mmHg
Melting Point Data not availableN/A
Solubility Data not availableN/A
Optical Activity -10.0° (c=1.00 g/100mL, MeOH)N/A

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are not consistently available across public scientific databases and supplier technical data sheets. Researchers are advised to acquire lot-specific certificates of analysis or perform their own spectroscopic characterization.

Experimental Protocols

Detailed, compound-specific experimental protocols for the determination of the physical properties of this compound are not available in published literature. However, standard methodologies for determining the boiling point and optical activity of chiral organic compounds are described below.

Boiling Point Determination (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample is the micro-reflux technique.

Workflow for Boiling Point Determination:

G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_measurement Measurement A Place a small amount of the sample into a micro test tube. B Add a boiling chip to ensure smooth boiling. A->B C Attach the test tube to a thermometer. B->C D Suspend the assembly in a heating bath (e.g., oil bath). C->D E Gradually heat the bath. D->E F Observe the sample for the onset of boiling and the condensation ring of the refluxing vapor. E->F G Record the temperature at which the vapor condensation ring remains constant just above the liquid surface. F->G

Figure 1: General workflow for determining the boiling point of a substance.

Optical Activity Measurement (General Protocol)

Optical activity, the rotation of the plane of polarized light, is a characteristic property of chiral molecules and is measured using a polarimeter.

Workflow for Optical Activity Measurement:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement and Calculation A Accurately weigh the sample. B Dissolve the sample in a known volume of a specified solvent (e.g., Methanol). A->B D Fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present. B->D C Calibrate the polarimeter with the pure solvent. C->D E Place the sample tube in the polarimeter and measure the observed rotation (α). F Calculate the specific rotation [α] using the formula: [α] = α / (c * l), where c is the concentration and l is the path length. E->F

Figure 2: General workflow for measuring the optical activity of a chiral compound.

Safety Information

Safety data sheets for this compound and its enantiomer indicate that the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide summarizes the currently available physical property data for this compound. While fundamental information such as molecular weight and a reported boiling point is accessible, a comprehensive experimental characterization of its melting point, solubility in various solvents, and detailed spectroscopic data is not widely published. Researchers are encouraged to consult supplier-specific documentation and consider performing their own analyses to obtain precise data for their specific applications. The provided general experimental workflows offer a starting point for such characterizations.

References

Molecular formula and weight of (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides the core chemical identification data for (S)-2-aminobut-3-en-1-ol hydrochloride, a compound relevant to professionals in chemical research and drug development. The primary focus is the accurate presentation of its molecular formula and molecular weight, calculated using standard atomic weights.

Chemical Identity

This compound is the hydrochloride salt form of (S)-2-aminobut-3-en-1-ol. The addition of hydrochloric acid protonates the amino group, forming a salt.

Molecular Formula and Weight

The molecular formula and weight have been determined based on the constituent elements. Several chemical suppliers confirm the molecular formula as C4H10ClNO and the molecular weight as approximately 123.58 g/mol [1][2][3]. The data is summarized in the table below.

PropertyValue
Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol

Table 1: Molecular Formula and Weight of this compound.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C4H10ClNO). The standard atomic weights used for this calculation are detailed in Table 2.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.011[4][5][6][7]48.044
HydrogenH101.008[8][9]10.080
ChlorineCl135.453[10][11][12]35.453
NitrogenN114.007[13][14]14.007
OxygenO115.999[15][16][17][18]15.999
Total 123.583

Table 2: Detailed breakdown of the molecular weight calculation.

Experimental Protocols and Visualizations

This document is focused on the fundamental chemical properties of the specified compound. As such, it does not contain experimental protocols, signaling pathways, or experimental workflows. Therefore, the generation of diagrams using Graphviz is not applicable to the scope of this technical data sheet.

References

The Inhibition of GABA Aminotransferase by (S)-2-aminobut-3-en-1-ol Hydrochloride and its Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (S)-2-aminobut-3-en-1-ol hydrochloride and its structural analogs as inhibitors of γ-aminobutyric acid aminotransferase (GABA-T), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. By irreversibly inhibiting GABA-T, these compounds increase GABA levels in the brain, a mechanism with therapeutic potential for neurological disorders such as epilepsy. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, presenting quantitative data, experimental protocols, and key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. A reduction in brain GABA concentrations below a certain threshold can lead to convulsions and is implicated in various neurological disorders.[1] One therapeutic strategy to elevate GABA levels is the inhibition of GABA aminotransferase (GABA-T), the pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1][2]

(S)-2-aminobut-3-en-1-ol, also known as vinylglycinol, and its structural analogs are of significant interest due to their potential as GABA-T inhibitors. The vinyl group in these molecules can act as a "suicide" substrate, leading to the irreversible inactivation of the enzyme.[3] The most prominent example of a drug utilizing this mechanism is Vigabatrin (γ-vinyl GABA), an effective antiepileptic agent.[4][5] This guide will explore the structure-activity relationships (SAR) of this compound analogs, providing a foundation for the rational design of novel and potent GABA-T inhibitors.

Structural Analogs and Biological Activity

The biological activity of structural analogs of (S)-2-aminobut-3-en-1-ol is primarily assessed by their ability to inhibit GABA-T. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Structure-activity relationship studies aim to understand how modifications to the chemical structure affect this inhibitory potency.

Quantitative Data on GABA-T Inhibition

The following table summarizes the inhibitory activity of selected structural analogs of (S)-2-aminobut-3-en-1-ol against GABA-T.

CompoundStructureTargetAssay TypeIC50 (µM)Reference
Vigabatrin (γ-vinyl GABA)γ-vinyl GABAGABA-Tin vitro enzyme assay~10 (time-dependent)[4]
(Z)-4-Amino-6-fluoro-5-hexenoic acidFluorinated vinyl-GABA analogGABA-Tin vitro enzyme assayMore active than Vigabatrin[6]
(E)-4-Amino-6-fluoro-5-hexenoic acidFluorinated vinyl-GABA analogGABA-Tin vitro enzyme assayLess active than (Z)-isomer[6]
GabaculineCyclic GABA analogGABA-Tin vitro enzyme assayPotent inhibitor[7]
Compound 9b (Thiophene derivative)Thiophene-containing GABA analogGABA-AT from P. fluorescensin vitro enzyme assay73% inhibition at tested concentration[8]

Experimental Protocols

General Synthesis of Chiral Unsaturated Amino Alcohols

The synthesis of (S)-2-aminobut-3-en-1-ol and its analogs often involves multi-step procedures starting from readily available chiral precursors. A common strategy is the conversion of α-amino acids. For example, L-vinylglycine can be synthesized from L-homoserine lactone in a multi-step process with an overall yield of around 72%.[9] The key steps typically involve the protection of the amino and carboxyl groups, followed by the introduction of the vinyl moiety and subsequent deprotection.[9]

A general synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Workflow Start Chiral Amino Acid Precursor Protect Protection of Amino and Carboxyl Groups Start->Protect e.g., Boc, DPM Introduce_Vinyl Introduction of Vinyl Group Protect->Introduce_Vinyl Various methods Deprotect Deprotection Introduce_Vinyl->Deprotect e.g., TFA Purify Purification (e.g., Chromatography) Deprotect->Purify End Target Analog Purify->End

A generalized workflow for the synthesis of chiral unsaturated amino alcohols.
In Vitro GABA-T Inhibition Assay

The inhibitory activity of the synthesized compounds against GABA-T is determined using a spectrophotometric enzyme assay. This assay couples the transamination of GABA to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[8][10][11]

Materials:

  • Purified GABA-T (from pig brain or recombinant human)[10][12]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSDH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test compounds (inhibitors)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a master mix containing potassium pyrophosphate buffer, NADP+, α-ketoglutarate, and SSDH.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the purified GABA-T enzyme to the wells and pre-incubate with the test compound for a specific time (e.g., 10 minutes at 25°C) to allow for potential irreversible inhibition.[10]

  • Initiate the enzymatic reaction by adding GABA to the wells.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.

G cluster_assay GABA-T Inhibition Assay Workflow Prepare Prepare Master Mix (Buffer, NADP+, α-KG, SSDH) Add_Inhibitor Add Test Compound to Plate Prepare->Add_Inhibitor Add_Enzyme Add GABA-T Enzyme Add_Inhibitor->Add_Enzyme Pre-incubate Pre-incubate Add_Enzyme->Pre-incubate Start_Reaction Initiate with GABA Pre-incubate->Start_Reaction Measure Monitor Absorbance at 340 nm Start_Reaction->Measure Analyze Calculate Initial Velocities and % Inhibition Measure->Analyze Calculate_IC50 Determine IC50 Value Analyze->Calculate_IC50

Workflow for the in vitro GABA-T inhibition assay.

Mechanism of Action and Signaling Pathways

(S)-2-aminobut-3-en-1-ol analogs act as mechanism-based inactivators of GABA-T. The enzyme's catalytic mechanism involves the formation of a Schiff base between the amino group of GABA and the pyridoxal 5'-phosphate (PLP) cofactor. The vinyl group of the inhibitor participates in the enzymatic reaction, leading to the formation of a reactive intermediate that covalently binds to an active site residue, thereby irreversibly inactivating the enzyme.[1]

The overall effect of GABA-T inhibition is an increase in the concentration of GABA in the synaptic cleft and surrounding glial cells. This enhanced GABAergic tone leads to increased activation of GABA receptors (GABA-A and GABA-B) on postsynaptic neurons, resulting in a more pronounced inhibitory effect on neuronal excitability.[1]

G cluster_pathway Mechanism of GABA-T Inhibition and its Consequences Inhibitor (S)-2-aminobut-3-en-1-ol Analog GABA_T GABA Aminotransferase (GABA-T) Inhibitor->GABA_T Irreversible Inhibition SSA Succinic Semialdehyde GABA_T->SSA Degradation GABA_inc Increased GABA Concentration GABA_T->GABA_inc leads to GABA GABA GABA->GABA_T Metabolism (blocked) GABA_R GABA Receptors (GABA-A, GABA-B) GABA_inc->GABA_R Activates Inhibition Increased Neuronal Inhibition GABA_R->Inhibition

Signaling pathway illustrating the mechanism of GABA-T inhibition.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics targeting neurological disorders characterized by GABAergic deficits. Their mechanism of action as irreversible inhibitors of GABA-T is well-established, with Vigabatrin serving as a clinical proof-of-concept. Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to refine the structure-activity relationships, aiming to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such endeavors.

References

A Technical Guide to the Synthesis of Chiral Aminobutenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral aminobutenols and their broader class, chiral amino alcohols, are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Their defined stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus in medicinal and synthetic chemistry.[2][3] These compounds not only form the backbone of drugs like anti-HIV agents (Ritonavir, Lopinavir) and beta-blockers but also serve as indispensable chiral ligands and catalysts in asymmetric synthesis.[1][4] This guide provides an in-depth overview of the core synthetic pathways for producing enantiomerically pure aminobutenol derivatives, with a focus on methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The asymmetric synthesis of chiral aminobutenols can be broadly achieved through several strategic approaches. These include the functionalization of prochiral allylic alcohols, derivatization of α,β-unsaturated systems, biocatalytic transformations, and the ring-opening of chiral heterocyclic precursors.

Asymmetric Epoxidation of Allylic Alcohols followed by Nucleophilic Ring-Opening

One of the most robust and widely used methods for synthesizing chiral amino alcohols involves the Sharpless Asymmetric Epoxidation (SAE) of an allylic alcohol.[5][6] This reaction creates a chiral 2,3-epoxyalcohol with high enantioselectivity. The resulting epoxide is a versatile intermediate that can undergo regioselective and stereospecific ring-opening with a nitrogen nucleophile (e.g., an azide), followed by reduction, to yield the desired chiral aminobutenol derivative.[2][7]

sharpless_pathway General Workflow: Asymmetric Epoxidation Route cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product allylic_alcohol Allylic Alcohol epoxy_alcohol Chiral 2,3-Epoxy Alcohol allylic_alcohol->epoxy_alcohol Sharpless Asymmetric Epoxidation [Ti(OiPr)4, chiral DET, TBHP] azido_alcohol Azido Alcohol Intermediate epoxy_alcohol->azido_alcohol Ring-Opening [Nitrogen Nucleophile, e.g., NaN3] aminobutenol Chiral Aminobutenol azido_alcohol->aminobutenol Reduction [e.g., H2/Pd, LiAlH4]

Caption: Asymmetric Epoxidation Pathway to Aminobutenols.

Data Presentation: Sharpless Asymmetric Epoxidation & Ring-Opening

Substrate (Allylic Alcohol)Epoxidation Conditionsee (%) of EpoxideRing-Opening NucleophileOverall Yield (%)Reference
GeraniolTi(O-i-Pr)4, (+)-DIPT, TBHP>95NaN3 then H2, Pd/C~70-80[5][8]
Cinnamyl alcoholTi(O-i-Pr)4, (-)-DET, TBHP96Phthalimide, DEAD, PPh3~65[5]
(Z)-2-Hexen-1-olTi(O-i-Pr)4, (+)-DET, TBHP>90Benzylamine~75[9]
(E)-2-Penten-1-olTi(O-i-Pr)4, (-)-DIPT, TBHP94NaN3 then PPh3~80[8]

Experimental Protocol: Representative Sharpless Asymmetric Epoxidation [5][10]

  • Catalyst Preparation: A flame-dried, argon-purged flask is charged with dichloromethane (CH2Cl2), followed by the addition of titanium tetra(isopropoxide) [Ti(OiPr)4]. The solution is cooled to -20 °C.

  • Ligand Addition: An enantiomerically pure dialkyl tartrate (e.g., (+)-diethyl tartrate, (+)-DET) is added to the cooled solution.

  • Substrate Addition: The allylic alcohol substrate is added to the catalyst mixture.

  • Oxidation: tert-Butyl hydroperoxide (TBHP) in a non-aqueous solvent is added dropwise while maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction is stirred at -20 °C for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The resulting gel is filtered, and the organic layer is separated, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.

  • Ring-Opening: The purified epoxy alcohol is dissolved in a suitable solvent (e.g., DMF), and sodium azide (NaN3) is added. The mixture is heated to facilitate the ring-opening. After completion, the azido alcohol is reduced (e.g., using H2 over Pd/C) to yield the final aminobutenol.

Asymmetric Synthesis from α,β-Unsaturated Imines

This modern approach provides direct access to γ-amino alcohols, a class that includes aminobutenols. A highly efficient one-pot, three-step sequence involves the enantioselective β-boration of an α,β-unsaturated imine, followed by a diastereoselective reduction of the imino group, and finally, oxidation of the carbon-boron bond to a hydroxyl group.[11][12] This method allows for excellent control over two stereocenters.

boration_pathway Logical Flow: One-Pot Boration/Reduction/Oxidation start α,β-Unsaturated Imine step1 Enantioselective β-Boration start->step1 intermediate1 Chiral β-Boryl Imine step1->intermediate1 Cu-catalyst, Chiral Ligand, B2pin2 step2 Diastereoselective Reduction (C=N) intermediate1->step2 intermediate2 Chiral β-Boryl Amine step2->intermediate2 Reducing Agent (e.g., NaBH4) step3 Oxidation (C-B) intermediate2->step3 product Chiral γ-Amino Alcohol (Aminobutenol Derivative) step3->product Oxidant (e.g., H2O2, NaOH) biocatalysis_workflow Workflow: Enzymatic Synthesis of Aminobutenols substrate α-Hydroxy Ketone enzyme_system Whole-cell Biocatalyst or Isolated Enzyme System substrate->enzyme_system Asymmetric Reductive Amination product Chiral Aminobutenol enzyme_system->product Enzyme: Amine Dehydrogenase (AmDH) or Imine Reductase (IRED) Amine Source: NH3 / NH4+ cofactor Cofactor Regeneration System (e.g., GDH/glucose for NAD(P)H) cofactor->enzyme_system Provides NAD(P)H aziridine_pathway Experimental Workflow: Aziridine Ring-Opening start Chiral Amino Alcohol (Starting Material) step1 Wenker Synthesis or Mitsunobu Cyclization start->step1 1. HSO3Cl 2. NaOH intermediate Chiral Aziridine step1->intermediate step2 Acid-Catalyzed Ring-Opening intermediate->step2 H2O / H+ product Chiral Aminobutenol (Vicinal Amino Alcohol) step2->product

References

An In-depth Technical Guide to (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobut-3-en-1-ol hydrochloride, a chiral amino alcohol, serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring both an amine and a hydroxyl group in a specific stereochemical arrangement, makes it a versatile synthon for creating complex molecules with defined three-dimensional architectures. This technical guide provides a comprehensive overview of the key chemical properties, synthesis, purification, and characterization of this compound.

Chemical Properties

PropertyValueSource(s)
CAS Number 219803-57-3[1]
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance Solid
Boiling Point 174.6 °C at 760 mmHg
Storage Temperature 2-8°C[2]

Synthesis

The synthesis of this compound can be conceptually approached through the reduction of the corresponding amino acid, L-vinylglycine ((S)-2-aminobut-3-enoic acid). While a specific detailed protocol for this exact transformation is not widely published, a general methodology for the reduction of amino acids to their corresponding amino alcohols can be adapted. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LAH).

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification & Salt Formation cluster_product Final Product L-Vinylglycine L-Vinylglycine LAH_Reduction Lithium Aluminum Hydride (LAH) in dry THF L-Vinylglycine->LAH_Reduction 1. Quenching Quenching with H₂O and NaOH LAH_Reduction->Quenching 2. Extraction Extraction with an organic solvent Quenching->Extraction 3. Purification Purification of (S)-2-aminobut-3-en-1-ol Extraction->Purification 4. HCl_Salt Formation of Hydrochloride Salt Purification->HCl_Salt 5. Final_Product (S)-2-aminobut-3-en-1-ol hydrochloride HCl_Salt->Final_Product 6.

Caption: General Synthesis Workflow

Experimental Protocol: Reduction of L-Valine to L-Valinol (Adapted for L-Vinylglycine)

The following protocol for the reduction of L-valine to L-valinol using lithium aluminum hydride (LAH) can serve as a procedural template.[3] Caution: LAH is a highly reactive and flammable reagent that should be handled with extreme care in a moisture-free environment under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • L-vinylglycine (or a suitable N-protected derivative)

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (for salt formation)

Procedure:

  • An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

  • A suspension of LAH (approximately 1.5 molar equivalents per mole of the amino acid's carboxylic acid group) in anhydrous THF is prepared in the flask.

  • The mixture is cooled in an ice bath. L-vinylglycine is added in portions to control the vigorous evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LAH and the formation of a granular precipitate of aluminum salts.

  • The resulting white precipitate is removed by filtration. The filter cake is washed with additional THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-aminobut-3-en-1-ol.

Purification

The crude amino alcohol can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Purification via Hydrochloride Salt Formation

Conversion to the hydrochloride salt can facilitate purification, especially if the free amino alcohol is difficult to handle or crystallize.

Procedure:

  • Dissolve the crude (S)-2-aminobut-3-en-1-ol in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

The following diagram illustrates a general purification workflow:

Purification_Workflow Purification Workflow Crude_Product Crude (S)-2-aminobut-3-en-1-ol Dissolution Dissolve in a suitable solvent Crude_Product->Dissolution HCl_Addition Add HCl solution Dissolution->HCl_Addition Precipitation Precipitation of the hydrochloride salt HCl_Addition->Precipitation Filtration Collect by filtration Precipitation->Filtration Washing Wash with a cold, non-polar solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure (S)-2-aminobut-3-en-1-ol hydrochloride Drying->Pure_Product

Caption: Purification Workflow

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, and the C=C stretch of the vinyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product.

Applications in Drug Development

This compound is a chiral building block, meaning its primary application in drug development is as a starting material or intermediate in the synthesis of more complex, biologically active molecules. The vinyl group offers a site for various chemical transformations, and the stereochemically defined amino and hydroxyl groups are crucial for specific interactions with biological targets.

While specific signaling pathways directly modulated by this compound are not documented, its precursor, L-vinylglycine, is known to be a mechanism-based inhibitor of several pyridoxal phosphate-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase.[4] This suggests that derivatives of (S)-2-aminobut-3-en-1-ol could be explored for their potential as enzyme inhibitors.

The logical relationship for its application in drug discovery is outlined below:

Drug_Discovery_Logic Role in Drug Discovery Chiral_Pool (S)-2-aminobut-3-en-1-ol hydrochloride (Chiral Building Block) Synthetic_Chemistry Multi-step Synthesis Chiral_Pool->Synthetic_Chemistry Target_Molecules Novel Chiral Molecules (Potential Drug Candidates) Synthetic_Chemistry->Target_Molecules Biological_Screening Screening for Biological Activity (e.g., enzyme inhibition) Target_Molecules->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Role in Drug Discovery

Safety Information

Safety data for this compound indicates that it should be handled with care. The following hazard statements are associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of complex organic molecules. This guide has provided an overview of its chemical properties and outlined general procedures for its synthesis, purification, and characterization based on established methods for similar compounds. Its utility as a building block in drug discovery warrants further investigation into the biological activities of its derivatives.

References

Vinylglycinol and Its Derivatives: A Technical Guide to Synthesis, Enzyme Inhibition, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylglycinol and its parent amino acid, vinylglycine, are pivotal chiral building blocks in modern organic synthesis and medicinal chemistry.[1] As the simplest α-vinylic amino acid, vinylglycine is a naturally occurring compound found in mushrooms and is renowned for its role as a mechanism-based inhibitor of numerous pyridoxal phosphate (PLP)-dependent enzymes.[2] This inhibitory action grants its derivatives significant potential in drug development.[3] The versatility of the vinyl group allows for a wide array of chemical transformations, making these compounds valuable synthons for constructing complex molecules such as alkaloids, azasugars, and novel amino acids.[1]

This technical guide provides a comprehensive review of vinylglycinol and its derivatives, focusing on asymmetric synthetic methodologies, their role as potent enzyme inhibitors, and their applications in drug discovery. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a resource for researchers in the field.

Asymmetric Synthesis of Vinylglycinol and Its Derivatives

The stereocontrolled synthesis of vinylglycinol and its derivatives is crucial for their application as chiral synthons and therapeutic agents. Several elegant strategies have been developed to access these compounds in high enantiomeric purity.[1]

Key Synthetic Strategies
  • Dynamic Kinetic Asymmetric Transformation (DYKAT): A highly efficient method developed by Trost and coworkers utilizes a palladium-catalyzed asymmetric allylic alkylation of racemic butadiene monoepoxide.[1][4] This dynamic kinetic asymmetric transformation (DYKAT) converts both enantiomers of the starting material into a single enantiomeric product, achieving high yield and enantioselectivity.[4] The phthalimide derivative of vinylglycinol can be obtained in nearly quantitative yield and 98% enantiomeric excess (ee), which can be further enhanced to >99% upon crystallization.[4]

  • Chiron-Based Approaches: This strategy employs readily available chiral molecules (the "chiral pool") as starting materials.

    • From L-Methionine: The first synthesis of vinylglycine was achieved from L-methionine. The process involves controlled oxidation to a sulfoxide followed by thermal pyrolysis to yield the protected vinylglycine product.[1]

    • From L-Homoserine Lactone: A convenient and efficient four-step synthesis of L-α-vinylglycine starts from L-homoserine lactone, achieving an overall yield of 72% with ≥95% optical purity. This route requires only a single chromatographic purification step.[2]

  • Alkylation of Chiral Dianions: This method introduces the amino acid side chain via the alkylation of a chiral, vinylglycine-derived dianionic dienolate. This strategy has been successfully used to synthesize a variety of higher L-α-vinyl amino acids with high diastereoselectivity.[3]

Quantitative Data on Synthetic Methods
MethodStarting MaterialProductYield (%)Enantiomeric/Diastereomeric RatioSource
DYKATButadiene monoepoxidePhthalimide derivative of vinylglycinol~10098% ee (>99% after crystallization)[4]
Chiron-basedL-Homoserine lactoneL-α-vinylglycine72 (overall)≥95% ee[2]
AlkylationDehydrobutyrine estersHigher L-α-vinyl amino acids65-8191:9 to ≥98:2 dr[3]
AlkylationChiral Ni(II) complex(S)-α-(octyl)glycine derivative98.198.8% de[5]
Experimental Protocols

Protocol 1: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone[2]

  • Protection of Amino Group: To a solution of L-homoserine lactone trifluoroacetate salt (9.29 mmol) and triethylamine (9.29 mmol) in CH2Cl2 (38 ml) at 0°C, add di-tert-butyl dicarbonate (9.29 mmol). Stir the mixture for 12 hours at room temperature. Wash with H2O and 1N HCl. Dry the organic layer (MgSO4) and evaporate to yield N-Boc-L-homoserine lactone (97% yield).

  • Lactone Cleavage: This step utilizes a phenylselenolate equivalent derived from sodium borohydride and diphenyl diselenide to open the lactone ring.

  • Oxidation and Pyrolysis: Perform an ozone-mediated oxidation of the resulting selenide followed by pyrolysis to form the protected vinylglycine derivative.

  • Deprotection: Treat the protected vinylglycine with trifluoroacetic acid containing acetic acid at room temperature to yield L-α-vinylglycine as its trifluoroacetate salt (90% yield for the final two steps).

Protocol 2: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)[4]

  • Reaction Setup: In a reaction vessel, combine racemic butadiene monoepoxide with phthalimide as the nitrogen source.

  • Catalyst System: Introduce the palladium(0) catalyst and a specially designed chiral ligand. The ligand creates a chiral scaffold around the palladium atom, which is essential for controlling both regioselectivity and enantioselectivity.

  • Reaction Conditions: The reaction proceeds without the need for an exogenous base. The relief of ring strain from the epoxide drives the formation of a charge-separated π-allyl-Pd intermediate.

  • Product Formation: The palladium-catalyzed asymmetric allylic alkylation (AAA) occurs, converting both enantiomers of the epoxide into a single enantiomeric phthalimide-protected vinylglycinol.

  • Isolation and Purification: The product is isolated and can be purified by crystallization to enhance its enantiomeric purity to >99%.

Visualization of Synthetic Workflow

G General Workflow for Asymmetric Synthesis of Vinylglycinol cluster_start Starting Materials cluster_process Key Transformation cluster_intermediate Intermediate cluster_end Final Products start1 Racemic Precursor (e.g., Butadiene Monoepoxide) proc1 Dynamic Kinetic Asymmetric Transformation (DYKAT) start1->proc1 start2 Chiral Pool Precursor (e.g., L-Homoserine Lactone) proc2 Multi-step Chiral Synthesis start2->proc2 inter Protected (S)-Vinylglycinol or Derivative proc1->inter proc2->inter end1 (S)-Vinylglycinol inter->end1 Deprotection end2 Functionalized Vinylglycinol Derivative inter->end2 Further Derivatization G Mechanism of PLP-Enzyme Suicide Inhibition by Vinylglycine E_PLP Enzyme-PLP Complex Complex Initial E-PLP-Inhibitor Complex (Aldimine) E_PLP->Complex + Inhibitor Inhibitor Vinylglycine Derivative Inhibitor->Complex Quinonoid Reactive Quinonoid Intermediate Complex->Quinonoid Deprotonation Michael_Acceptor Electrophilic Michael Acceptor Quinonoid->Michael_Acceptor Tautomerization Inactive Covalently Modified, Inactive Enzyme Michael_Acceptor->Inactive Nucleophilic Attack by Enzyme Residue (Nu:)

References

An In-depth Technical Guide to (S)-2-aminobut-3-en-1-ol hydrochloride: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage of (S)-2-aminobut-3-en-1-ol hydrochloride (CAS No: 219803-57-3). Due to the limited availability of in-depth studies on this specific compound, this document combines data from supplier safety data sheets with general principles for handling analogous unsaturated amino alcohols and hygroscopic materials. This information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral amino alcohol used as a reagent in chemical synthesis.[1] Notably, it serves as a building block in the preparation of bicyclic bisarylimidazole JNK3 inhibitors and the potent neurotoxin kalkitoxin. While comprehensive experimental data is not publicly available, the following properties have been reported by chemical suppliers.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[2]
Molecular Weight 123.58 g/mol [2]
Appearance White to off-white solid[3]
Boiling Point 174.6°C at 760 mmHg[1]
Storage Temperature 2-8°C, under inert gas[1][3]
SMILES C=C--INVALID-LINK--CO.[H]Cl

Safety and Toxicology

Detailed toxicological studies on this compound have not been thoroughly conducted.[4] However, based on available safety data sheets and studies on similar amino alcohols, the compound is classified as hazardous.

GHS Hazard Classification

The compound is generally classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302 / H301Harmful or Toxic if swallowed. The R-enantiomer is classified as Danger with H301 (Toxic if swallowed).
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicityH335May cause respiratory irritation.
Hazardous to the aquatic environmentH411Toxic to aquatic life with long-lasting effects (for the R-enantiomer).

Signal Word: Warning or Danger (depending on the supplier and enantiomeric form).

Toxicological Profile

While specific LD50 values for this compound are not available, studies on other short-chain unsaturated alcohols indicate potential for toxicity. For instance, crotyl alcohol (2-buten-1-ol) has an oral LD50 of 793 mg/kg in rats.[5] The toxicity of amino alcohols can be influenced by the position of the hydroxyl group and may involve the generation of reactive oxygen species.[6] Given its use in the synthesis of the neurotoxin kalkitoxin, which interacts with voltage-sensitive sodium channels, caution is warranted.[7][8][9]

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and potential hygroscopicity, strict handling protocols are necessary.

Protocol for Safe Handling:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear nitrile gloves. Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

  • Material Handling:

    • Avoid generating dust. Use appropriate tools for transferring the solid.

    • The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3]

    • Keep the container tightly sealed when not in use.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_hood Verify fume hood functionality prep_ppe->prep_hood handle_transfer Transfer compound under inert atmosphere (if necessary) prep_hood->handle_transfer handle_weigh Weigh required amount in a tared container handle_transfer->handle_weigh handle_seal Immediately seal the stock container handle_weigh->handle_seal clean_decontaminate Decontaminate work surfaces handle_seal->clean_decontaminate clean_dispose Dispose of waste in -designated hazardous -waste container clean_decontaminate->clean_dispose clean_ppe Remove and dispose of contaminated PPE clean_dispose->clean_ppe

Caption: General workflow for safely handling the hydrochloride salt.

First Aid Measures
  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Store under an inert gas like nitrogen or argon in a tightly sealed container.[3] This is critical for hygroscopic compounds to prevent moisture uptake, which can lead to degradation or caking.

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

Biological Context: JNK Signaling Pathway

This compound is a precursor for synthesizing inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is predominantly expressed in the central nervous system and is implicated in neuronal apoptosis (programmed cell death).[][11] Its role in stress signaling pathways makes it a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][12][13]

The JNK signaling pathway is a tiered cascade of protein kinases. Environmental stresses or inflammatory cytokines activate MAPKKKs (e.g., ASK1), which then phosphorylate and activate MAPKKs (MKK4/7). These, in turn, phosphorylate and activate JNKs. Activated JNK can then phosphorylate transcription factors like c-Jun, leading to the expression of genes involved in apoptosis.[11][13]

JNK_Pathway stress Environmental Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, MLK3) stress->mapkkk activates mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk phosphorylates jnk3 JNK3 mapkk->jnk3 phosphorylates cjun c-Jun jnk3->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis promotes

References

Solubility Profile of (S)-2-aminobut-3-en-1-ol Hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of (S)-2-aminobut-3-en-1-ol hydrochloride (CAS: 219803-57-3). While specific experimental data for this compound is not publicly available, this document serves as a detailed framework for researchers, scientists, and drug development professionals to conduct their own solubility assessments. The guide outlines standard experimental protocols, data presentation formats, and the underlying principles of solubility for amine hydrochlorides.

This compound is a chiral building block with potential applications in pharmaceutical synthesis.[1][2][3] Its molecular structure, containing a primary alcohol, a primary amine, and a vinyl group, suggests a degree of polarity that will influence its solubility in various media. As a hydrochloride salt, it is expected to exhibit significantly different solubility behavior compared to its free base form, with enhanced solubility in aqueous and polar protic solvents.[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 219803-57-3[1]
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[2]
Storage Conditions 2-8°C, under inert gas[2]

Theoretical Solubility Considerations

The solubility of a compound is a critical parameter in drug development, affecting everything from in vitro assay performance to bioavailability.[5][6][7] For this compound, several structural features are key to its solubility:

  • Amine Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the likelihood of solubility in water and other polar solvents compared to the free base.[4] The salt form allows for ionic interactions with polar solvent molecules.

  • Hydroxyl Group: The primary alcohol functional group can participate in hydrogen bonding, further promoting solubility in protic solvents like water and ethanol.

  • Small Molecular Size: With a molecular weight of 123.58 g/mol , the compound is small, which generally favors solubility.

Based on these features, the compound is expected to be most soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO). Its solubility is likely to be lower in non-polar solvents (e.g., hexane, toluene).

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile, both thermodynamic and kinetic solubility should be determined.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is considered the gold standard.[5][8] The shake-flask method is the most common technique for this determination.[8][9][10][11]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5][10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[9]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][12]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to solvent in vial B Seal and agitate at constant temperature (24-72 hours) A->B Achieve Saturation C Centrifuge or filter to remove undissolved solid B->C Reach Equilibrium D Collect clear supernatant C->D E Dilute aliquot of supernatant D->E F Analyze concentration by HPLC or LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[5][9][13][14] It measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock into an aqueous buffer.[6]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9][13]

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.[12][13]

  • Incubation: Mix and incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[5][13]

  • Precipitation Detection: Measure the amount of precipitation. This can be done directly by turbidimetry (nephelometry), which measures light scattering from undissolved particles.[5][13]

  • Quantification (Optional): Alternatively, filter the samples to remove precipitate and quantify the concentration of the compound remaining in the solution using UV-Vis spectroscopy or LC-MS.[12][14]

  • Data Reporting: The kinetic solubility is the concentration at which precipitation is first observed.

G Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection cluster_quant Alternative Quantification A Prepare high-concentration stock solution in DMSO B Add stock solution to aqueous buffer in microtiter plate A->B C Incubate at constant temperature (1-2 hours) B->C D Measure precipitation via Turbidimetry / Nephelometry C->D E Filter to remove precipitate C->E Alternative Path F Quantify soluble compound by UV-Vis or LC-MS E->F

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

Quantitative solubility data should be organized into clear, structured tables to allow for easy comparison across different conditions. The following tables are provided as templates for recording experimental results.

Table 2: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Analysis
Deionized Water25Experimental DataCalculated DataHPLC-UV
PBS (pH 7.4)25Experimental DataCalculated DataHPLC-UV
0.1 N HCl25Experimental DataCalculated DataHPLC-UV
Ethanol25Experimental DataCalculated DataHPLC-UV
Methanol25Experimental DataCalculated DataHPLC-UV
DMSO25Experimental DataCalculated DataHPLC-UV
Deionized Water37Experimental DataCalculated DataHPLC-UV
PBS (pH 7.4)37Experimental DataCalculated DataHPLC-UV

Table 3: Kinetic Solubility of this compound

Aqueous BufferTemperature (°C)Kinetic Solubility (µM)Method of Detection
PBS (pH 5.0)25Experimental DataTurbidimetry
PBS (pH 6.5)25Experimental DataTurbidimetry
PBS (pH 7.4)25Experimental DataTurbidimetry
PBS (pH 7.4)37Experimental DataTurbidimetry

Conclusion

Determining the solubility profile of this compound is a fundamental step in its evaluation as a potential pharmaceutical building block. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to establish a robust and comprehensive solubility dataset. By employing the standardized shake-flask and kinetic assay methodologies outlined, drug development professionals can generate the critical data needed to advance their research and formulation activities.

References

Technical Guide: Spectroscopic and Synthetic Overview of (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for (S)-2-aminobut-3-en-1-ol hydrochloride is limited. This guide provides a summary of known properties, a plausible synthetic approach, and predicted spectroscopic data based on analogous compounds and general principles of spectroscopy. The experimental protocols are representative examples for the synthesis and analysis of similar chiral amino alcohols.

Compound Identification

This compound is a chiral amino alcohol. Its key identifiers are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 219803-57-3
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Structure
alt text

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and frequency ranges for the functional groups present in the molecule.

Table 2.1: Predicted ¹H NMR Data (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.9-6.1ddd1H-CH=CH₂
~5.4-5.6dd1H-CH=CH ₂ (trans)
~5.3-5.5dd1H-CH=CH ₂ (cis)
~3.8-4.0m1H-CH (NH₃⁺)-
~3.6-3.8m2H-CH ₂OH

Table 2.2: Predicted ¹³C NMR Data (Solvent: D₂O)

Chemical Shift (ppm)Assignment
~130-135-CH =CH₂
~118-122-CH=CH₂
~60-65-CH ₂OH
~55-60-CH (NH₃⁺)-

Table 2.3: Predicted IR Data (KBr Pellet)

Frequency (cm⁻¹)IntensityAssignment
~3200-3400Strong, BroadO-H stretch (alcohol)
~2800-3100Strong, BroadN-H stretch (ammonium)
~2900-3000MediumC-H stretch (sp² and sp³)
~1640-1650MediumC=C stretch (alkene)
~1500-1600MediumN-H bend (ammonium)
~1050-1150StrongC-O stretch (primary alcohol)
~910-990Strong=C-H bend (alkene)

Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ for the free base (C₄H₉NO) in ESI-MS would be approximately m/z 88.07.

Synthetic Approach and Experimental Protocols

A plausible synthetic route to this compound starts from a suitable chiral precursor, such as an N-protected vinylglycine derivative.

Diagram 3.1: Proposed Synthetic Workflow

G cluster_synthesis Synthesis Start N-Boc-(S)-vinylglycine Reduction Reduction of Carboxylic Acid (e.g., with LiAlH₄ or BH₃ THF) Start->Reduction Step 1 Deprotection Boc Deprotection (e.g., with HCl in Dioxane) Reduction->Deprotection Step 2 Product (S)-2-aminobut-3-en-1-ol hydrochloride Deprotection->Product G cluster_analysis Spectroscopic Analysis Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Methodological & Application

Application Notes and Protocols: (S)-2-aminobut-3-en-1-ol hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as (S)-vinylglycinol hydrochloride, is a valuable chiral building block in asymmetric synthesis. Its unique structure, featuring a primary amine, a hydroxyl group, and a vinyl substituent on a stereogenic center, makes it an ideal precursor for the synthesis of a variety of chiral ligands. These ligands, particularly those of the bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) type, have demonstrated exceptional efficacy in a wide range of metal-catalyzed enantioselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral ligands and their subsequent application in key asymmetric reactions.

Application Notes

(S)-2-aminobut-3-en-1-ol serves as a versatile chiral precursor for the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. The vinyl group in the resulting ligand, formally a (S)-4-vinyl-4,5-dihydrooxazole moiety, plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the enantioselectivity of the catalyzed reaction. Copper(II) complexes of these vinyl-substituted BOX ligands have emerged as powerful catalysts for a variety of asymmetric transformations.

Key Applications:
  • Asymmetric Diels-Alder Reactions: Copper(II)-bis(oxazoline) complexes are highly effective Lewis acid catalysts for the enantioselective Diels-Alder reaction between various dienes and dienophiles. The use of ligands derived from (S)-2-aminobut-3-en-1-ol can lead to high yields and excellent enantioselectivities in the formation of chiral cyclohexene derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals.

  • Asymmetric Henry (Nitroaldol) Reactions: The catalytic asymmetric Henry reaction is a powerful method for the formation of C-C bonds and the synthesis of chiral β-nitro alcohols. Copper(II) complexes with bis(oxazoline) ligands derived from (S)-vinylglycinol have been shown to catalyze this reaction with high enantioselectivity, providing access to valuable chiral building blocks.[1]

  • Asymmetric Conjugate Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. Chiral copper-bis(oxazoline) catalysts facilitate the enantioselective addition of various nucleophiles, including organozinc and Grignard reagents, to a range of Michael acceptors with high yields and enantiomeric excesses.

  • Asymmetric Alkylation and Arylation: These ligands are also employed in palladium-catalyzed asymmetric allylic alkylation and arylation reactions, leading to the formation of chiral quaternary stereocenters with high enantiopurity.

Data Presentation

The following tables summarize the quantitative data for various asymmetric reactions catalyzed by metal complexes of chiral ligands derived from amino alcohols, illustrating the potential efficacy of ligands synthesized from (S)-2-aminobut-3-en-1-ol.

Table 1: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Diels-Alder Reaction
DieneDienophileLigand TypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
CyclopentadieneN-AcryloyloxazolidinoneIndabox109598[2]
CyclopentadieneN-Crotonoyloxazolidinonet-Bu-BOX108997[2]
IsopreneN-AcryloyloxazolidinonePh-BOX108592[2]
Table 2: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction
AldehydeNitroalkaneLigand TypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
BenzaldehydeNitromethaneIndabox5.58196[1]
4-NitrobenzaldehydeNitromethaneIndabox5.59294[1]
CyclohexanecarboxaldehydeNitromethaneIndabox5.57592[1]
Table 3: Copper-Catalyzed Asymmetric Conjugate Addition
Michael AcceptorNucleophileLigand TypeCatalyst Loading (mol%)Yield (%)ee (%)Reference
CyclohexenoneDiethylzincPhosphoramidite595>98[3]
ChalconeDiethylzincPh-BOX58894[3]
2-CyclopentenoneGrignard ReagentFerrocenyl-based39196[3]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative chiral bis(oxazoline) ligand from an amino alcohol precursor and its subsequent use in a copper-catalyzed asymmetric Diels-Alder reaction. These protocols are adapted from established procedures and can be applied to (S)-2-aminobut-3-en-1-ol.

Protocol 1: Synthesis of a Chiral Bis(oxazoline) Ligand

This protocol describes the synthesis of a C₂-symmetric bis(oxazoline) ligand from a chiral β-amino alcohol and a dinitrile, catalyzed by zinc triflate. This method is adapted from a general procedure for the synthesis of BOX and pybox ligands.[4]

Materials:

  • This compound

  • Malononitrile

  • Zinc triflate (Zn(OTf)₂)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free-basing of the amino alcohol: To a solution of this compound (2.0 equiv) in dichloromethane, add triethylamine (2.2 equiv) at 0 °C. Stir the mixture for 30 minutes, then warm to room temperature and stir for an additional hour. Filter the resulting mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to obtain the free amino alcohol.

  • Ligand Synthesis: In a flame-dried two-necked round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, dissolve malononitrile (1.0 equiv) and the free (S)-2-aminobut-3-en-1-ol (2.1 equiv) in anhydrous toluene.

  • Add zinc triflate (0.1 equiv) to the solution.

  • Heat the reaction mixture to reflux for 48 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ (3 x volume of toluene) and then with brine (3 x volume of toluene).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure bis(oxazoline) ligand.

Protocol 2: Copper(II)-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the copper(II)-bis(oxazoline) catalyzed enantioselective Diels-Alder reaction.[2]

Materials:

  • Chiral bis(oxazoline) ligand (from Protocol 1)

  • Copper(II) triflate (Cu(OTf)₂)

  • Diene (e.g., cyclopentadiene, freshly distilled)

  • Dienophile (e.g., N-acryloyloxazolidinone)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.11 equiv) and Cu(OTf)₂ (0.10 equiv) in anhydrous DCM. Stir the solution at room temperature for 1-2 hours to form the catalyst complex.

  • Diels-Alder Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • Add the dienophile (1.0 equiv) to the catalyst solution.

  • Slowly add the diene (3.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time (monitor by TLC).

  • Upon completion, quench the reaction with a few drops of water.

  • Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Synthesis of Bis(oxazoline) Ligand from (S)-2-aminobut-3-en-1-ol

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_amino_alcohol (S)-2-aminobut-3-en-1-ol (free base) reaction_step Zn(OTf)₂ (cat.) Toluene, Reflux start_amino_alcohol->reaction_step start_dinitrile Malononitrile start_dinitrile->reaction_step product_box Chiral Bis(oxazoline) Ligand ((S,S)-2,2'-methylenebis(4-vinyl-4,5-dihydrooxazole)) reaction_step->product_box

Caption: Synthesis of a vinyl-substituted bis(oxazoline) ligand.

Catalytic Cycle for Copper-Bis(oxazoline) Catalyzed Diels-Alder Reaction

G catalyst_formation Cu(OTf)₂ + BOX Ligand (L) active_catalyst [Cu(L)]²⁺ (Chiral Lewis Acid) catalyst_formation->active_catalyst dienophile_coordination Dienophile Coordination active_catalyst->dienophile_coordination Dienophile diene_approach Diastereoselective Diene Approach dienophile_coordination->diene_approach Diene da_product Diels-Alder Adduct diene_approach->da_product [4+2] Cycloaddition catalyst_regeneration Catalyst Regeneration da_product->catalyst_regeneration Product Release catalyst_regeneration->active_catalyst

Caption: Catalytic cycle for the asymmetric Diels-Alder reaction.

References

Application Notes: (S)-2-aminobut-3-en-1-ol hydrochloride as a Chiral Building Block for the Synthesis of Ethambutol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-aminobut-3-en-1-ol hydrochloride is a versatile chiral building block with significant potential in the stereoselective synthesis of pharmaceuticals. Its bifunctional nature, possessing both a primary amine and a primary alcohol adjacent to a stereocenter, along with a reactive vinyl group, makes it an attractive starting material for the construction of complex chiral molecules. This application note outlines a proposed synthetic strategy for the utilization of this compound in the synthesis of analogues of Ethambutol, a crucial first-line antituberculosis drug. The proposed pathway highlights the utility of this building block in generating chiral 1,2-diamino scaffolds, which are prevalent in many biologically active compounds.

Proposed Application: Synthesis of an Ethambutol Analogue

Ethambutol's therapeutic effect relies on the specific stereochemistry of its chiral centers. The (S,S)-enantiomer is highly active against Mycobacterium tuberculosis, while the (R,R)-enantiomer is significantly less active and more toxic. This underscores the importance of stereocontrolled synthesis in developing new, potentially more effective or safer analogues. This compound provides a readily available chiral pool starting material to access novel analogues with a defined stereocenter.

The proposed synthetic workflow involves the protection of the amino group, stereoselective dihydroxylation of the vinyl group, oxidative cleavage to an aldehyde, and subsequent reductive amination to introduce the second amino functionality, leading to a key diamino alcohol intermediate.

Experimental Protocols

Protocol 1: N-Protection of (S)-2-aminobut-3-en-1-ol

This protocol describes the protection of the primary amine of (S)-2-aminobut-3-en-1-ol with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-Boc-(S)-2-aminobut-3-en-1-ol.

Protocol 2: Stereoselective Dihydroxylation

This protocol details the conversion of the vinyl group of the N-Boc protected amino alcohol into a diol using osmium tetroxide, a reagent known for syn-dihydroxylation.

Materials:

  • N-Boc-(S)-2-aminobut-3-en-1-ol

  • Osmium tetroxide (OsO₄, 4% in water)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Celite®

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve N-Boc-(S)-2-aminobut-3-en-1-ol (1.0 eq) in a mixture of acetone and water (10:1, 0.1 M).

  • Add N-methylmorpholine N-oxide (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add osmium tetroxide solution (0.02 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude triol product.

  • Purify by flash column chromatography (e.g., using a DCM:methanol gradient).

Protocol 3: Oxidative Cleavage and Reductive Amination

This protocol describes the one-pot oxidative cleavage of the newly formed diol to an aldehyde, followed by in-situ reductive amination to form the diamino alcohol, an analogue of the Ethambutol backbone.

Materials:

  • N-Boc protected triol from Protocol 2

  • Sodium periodate (NaIO₄)

  • 1,2-Ethanediamine

  • Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the triol (1.0 eq) in a mixture of methanol and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add sodium periodate (1.1 eq) in one portion.

  • Stir the reaction at 0 °C for 1 hour.

  • Add 1,2-ethanediamine (1.5 eq) to the reaction mixture.

  • Stir for an additional 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the desired Ethambutol analogue.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Outcomes

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1N-Boc ProtectionThis compoundN-Boc-(S)-2-aminobut-3-en-1-ol85-95>98
2DihydroxylationN-Boc-(S)-2-aminobut-3-en-1-olN-Boc-(2S,3R)-2-amino-butane-1,3,4-triol70-85>95
3Oxidative Cleavage & Reductive AminationN-Boc-(2S,3R)-2-amino-butane-1,3,4-triolN,N'-bis(1-(N-Boc-amino)-1-hydroxypropan-2-yl)ethane-1,2-diamine50-65>95

Visualizations

Diagram 1: Proposed Synthetic Workflow

G A (S)-2-aminobut-3-en-1-ol hydrochloride B N-Boc-(S)-2-aminobut-3-en-1-ol A->B  Protocol 1:  N-Protection  ((Boc)₂O, TEA) C N-Boc protected triol B->C  Protocol 2:  Dihydroxylation  (OsO₄, NMO) D Ethambutol Analogue (Diamino alcohol) C->D  Protocol 3:  Oxidative Cleavage &  Reductive Amination  (NaIO₄, 1,2-ethanediamine,  STAB)

Caption: Proposed synthetic route to an Ethambutol analogue.

Diagram 2: Mechanism of Action of Ethambutol

G cluster_bacterium Mycobacterium tuberculosis EmbC Arabinosyl Transferase III (EmbC) Arabinogalactan Arabinogalactan Synthesis EmbC->Arabinogalactan Catalyzes MycolicAcid Mycolic Acid Layer Arabinogalactan->MycolicAcid Essential for CellWall Cell Wall Integrity MycolicAcid->CellWall Maintains Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Ethambutol Ethambutol Ethambutol->EmbC Inhibits

Application Notes and Protocols for the Derivatization of (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of (S)-2-aminobut-3-en-1-ol hydrochloride for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for the characterization, quantification, and chiral purity assessment of this important synthetic building block.

Introduction

(S)-2-aminobut-3-en-1-ol is a chiral amino alcohol of interest in synthetic organic chemistry and drug development. Due to its polarity and chirality, derivatization is often necessary to improve its chromatographic behavior and enable accurate analysis. This application note details two robust derivatization protocols: one utilizing Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for chiral analysis by HPLC, and another employing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analysis by GC-MS.

Derivatization for Chiral Analysis by HPLC using Marfey's Reagent

This protocol is designed for the determination of enantiomeric purity of this compound by forming diastereomeric derivatives that can be separated on a standard reverse-phase HPLC column.

Experimental Protocol

Materials:

  • This compound

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water.

  • Derivatization Reaction:

    • In a reaction vial, combine 50 µL of the 1 mg/mL sample solution with 100 µL of 1 M sodium bicarbonate to neutralize the hydrochloride salt and create a basic environment.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.

  • Reaction Quenching: After incubation, add 50 µL of 2 M HCl to quench the reaction. The solution should become acidic.

  • Sample Dilution: Dilute the quenched reaction mixture with 600 µL of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TFA) before injection into the HPLC system.

Expected Results

The derivatization reaction with Marfey's reagent will yield diastereomers that can be resolved by reverse-phase HPLC. The retention time of the derivative of the (S)-enantiomer is expected to be shorter than that of the (R)-enantiomer.

Derivatization for GC-MS Analysis using BSTFA

This protocol is suitable for the analysis of (S)-2-aminobut-3-en-1-ol by GC-MS. Silylation of the amine and hydroxyl groups increases the volatility and thermal stability of the analyte.

Experimental Protocol

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile, anhydrous

  • Pyridine, anhydrous

  • Reaction vials with screw caps and septa

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh approximately 1 mg of this compound into a dry reaction vial.

    • To ensure the sample is free of moisture, which can interfere with silylation, add 200 µL of anhydrous acetonitrile and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (with 1% TMCS).

    • For samples that are difficult to dissolve, a small amount of anhydrous pyridine (e.g., 10-20 µL) can be added to aid dissolution and catalyze the reaction.

    • Securely cap the vial and vortex to mix.

    • Heat the vial at 70°C for 30 minutes in a heating block.

  • Sample Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Expected Results

The silylation reaction will produce a di-TMS derivative of (S)-2-aminobut-3-en-1-ol. This derivative will be more volatile and provide a characteristic mass spectrum.

Quantitative Data Summary

The following table summarizes the expected analytical data for the derivatized (S)-2-aminobut-3-en-1-ol. Please note that these are estimated values based on the analysis of structurally similar compounds and should be confirmed experimentally.

ParameterMarfey's Reagent Derivative (HPLC-UV)BSTFA Derivative (GC-MS)
Analytical Method Reverse-Phase HPLCGas Chromatography-Mass Spectrometry
Column C18 (e.g., 4.6 x 150 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile/Water with 0.1% TFAHelium
Detection UV at 340 nmElectron Ionization Mass Spectrometry
Expected Retention Time 15 - 25 minutes10 - 15 minutes
Expected m/z values N/AMolecular Ion (M+): ~231, Characteristic Fragments: [M-15]+, [M-73]+, 73
Expected Yield > 95%> 90%

Diagrams

Derivatization_Workflow cluster_start Starting Material cluster_hplc HPLC Analysis Pathway cluster_gcms GC-MS Analysis Pathway start (S)-2-aminobut-3-en-1-ol hydrochloride der_hplc Derivatization with Marfey's Reagent start->der_hplc Aqueous Solution der_gcms Derivatization with BSTFA start->der_gcms Anhydrous Conditions hplc RP-HPLC-UV Analysis der_hplc->hplc data_hplc Chromatogram (Chiral Separation) hplc->data_hplc gcms GC-MS Analysis der_gcms->gcms data_gcms Mass Spectrum (Structural Elucidation) gcms->data_gcms

Caption: Experimental workflow for the derivatization and analysis of (S)-2-aminobut-3-en-1-ol HCl.

Applications of (S)-2-aminobut-3-en-1-ol Hydrochloride in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties.[][2] These modifications can lead to peptides with increased metabolic stability, improved resistance to proteolytic degradation, and enhanced receptor affinity and selectivity.[2] (S)-2-aminobut-3-en-1-ol hydrochloride is a chiral building block that can be used to introduce the α-vinylglycine (Vig) motif or a C-terminal amino alcohol functionality into peptides. The vinyl group is a particularly interesting functional handle for post-synthesis modifications and can also play a role in the biological activity of the peptide, for instance, by acting as a Michael acceptor or participating in cycloaddition reactions.

This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase peptide synthesis (SPPS).

Application Notes

The primary applications of this compound in peptide synthesis are:

  • As a precursor to (S)-α-vinylglycine for incorporation into the peptide backbone: The amino alcohol can be oxidized to the corresponding carboxylic acid, N-protected (e.g., with Fmoc), and then used in standard SPPS protocols. Peptides containing α-vinylglycine have been investigated for their potential as enzyme inhibitors and as building blocks for complex natural products.

  • For the synthesis of peptides with a C-terminal amino alcohol: Peptides with C-terminal alcohols, known as peptaibols, exhibit a range of biological activities, including antimicrobial and anticancer properties.[3] The C-terminal alcohol can also serve as a precursor for the synthesis of peptide aldehydes, which are potent protease inhibitors.[4]

Key Considerations for Synthesis
  • Protection Strategy: When incorporating the vinylglycine moiety internally, the hydroxyl group of (S)-2-aminobut-3-en-1-ol must be appropriately protected (e.g., as a t-butyl ether) before oxidation to the carboxylic acid and subsequent N-terminal protection for SPPS. For C-terminal incorporation, the amino group is typically protected (e.g., with Boc or Fmoc) before attachment to the resin.

  • Coupling Reactions: The coupling of the bulky and sterically hindered vinylglycine residue may require optimized conditions, such as the use of more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times to ensure complete incorporation.[5]

  • Cleavage and Deprotection: Standard cleavage cocktails, such as those containing trifluoroacetic acid (TFA), are generally suitable for deprotecting and releasing the final peptide from the resin. Scavengers like triisopropylsilane (TIS) and water are recommended to prevent side reactions with the vinyl group.[3]

Data Presentation

Table 1: Recommended Reagents and Equivalents for SPPS

Reagent/ComponentFunctionTypical Equivalents (relative to resin loading)
Resin (e.g., Rink Amide, Wang)Solid support for peptide synthesis1.0
Fmoc-Protected Amino AcidsBuilding blocks for the peptide chain3.0 - 5.0
Coupling Reagent (e.g., HBTU, HATU)Activates the carboxylic acid for amide bond formation2.9 - 4.9
Base (e.g., DIPEA, NMM)Neutralizes the protonated amine and facilitates coupling6.0 - 10.0
Deprotection Agent (e.g., Piperidine)Removes the Fmoc protecting group20% (v/v) in DMF
Cleavage Cocktail (e.g., TFA/TIS/H₂O)Cleaves the peptide from the resin and removes side-chain protecting groups95:2.5:2.5 (v/v/v)

Table 2: Typical Timings for Key SPPS Steps

StepDuration
Resin Swelling30 - 60 minutes
Fmoc Deprotection5 - 20 minutes
Amino Acid Coupling (standard)1 - 2 hours
Amino Acid Coupling (hindered, e.g., vinylglycine)2 - 4 hours or overnight
Final Cleavage and Deprotection2 - 4 hours

Experimental Protocols

Protocol 1: Incorporation of (S)-α-Vinylglycine into a Peptide Backbone

This protocol describes a representative method for incorporating the vinylglycine moiety derived from (S)-2-aminobut-3-en-1-ol into a peptide chain using Fmoc-based SPPS. This involves the initial conversion of the amino alcohol to the corresponding protected amino acid.

1. Synthesis of Fmoc-(S)-vinylglycine(OtBu)-OH:

  • Protection of the hydroxyl and amino groups: The hydroxyl group of (S)-2-aminobut-3-en-1-ol is first protected as a tert-butyl (tBu) ether. The amino group is then protected with the Fmoc group.

  • Oxidation to the carboxylic acid: The protected amino alcohol is then oxidized to the corresponding carboxylic acid using standard oxidation methods (e.g., Jones oxidation or TEMPO-mediated oxidation).

2. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.[5]

  • Coupling of Fmoc-(S)-vinylglycine(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-(S)-vinylglycine(OtBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.[5]

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired Fmoc-protected amino acids.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Peptide with C-terminal (S)-2-aminobut-3-en-1-ol

This protocol details the synthesis of a peptide with a C-terminal amino alcohol functionality using (S)-2-aminobut-3-en-1-ol.

  • Attachment of Fmoc-(S)-2-aminobut-3-en-1-ol to 2-Chlorotrityl Chloride Resin:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • In a separate flask, dissolve Fmoc-(S)-2-aminobut-3-en-1-ol (1.5 eq.) and DIPEA (4 eq.) in DCM.

    • Add the amino alcohol solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation:

    • Perform Fmoc deprotection and coupling cycles as described in Protocol 1 to assemble the desired peptide sequence.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry.

    • Treat the resin with a mild acidic solution (e.g., 1-5% TFA in DCM) to cleave the peptide from the resin while keeping the side-chain protecting groups intact.

    • Collect the filtrate and neutralize with a base (e.g., DIPEA).

    • Evaporate the solvent to obtain the protected peptide alcohol.

  • Final Deprotection:

    • Treat the protected peptide alcohol with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove the side-chain protecting groups.

    • Precipitate, wash, and purify the final peptide alcohol as described in Protocol 1.

Visualizations

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage No purify Purified Peptide final_cleavage->purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Peptidomimetic_Concept cluster_0 Natural Peptide cluster_1 Peptidomimetic peptide ...-Ala-Gly-Phe-... protease Protease peptide->protease degradation Degradation protease->degradation peptidomimetic ...-Ala-Vig-Phe-... ((S)-2-aminobut-3-en-1-ol derivative) protease2 Protease peptidomimetic->protease2 stability Increased Stability protease2->stability

Caption: Concept of a peptidomimetic with enhanced stability.

MAPK_Pathway receptor GPCR/RTK ras Ras receptor->ras peptide Bioactive Peptide (e.g., containing Vig) peptide->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->response

Caption: Representative MAPK signaling pathway often modulated by bioactive peptides.

References

Application Notes and Protocols: Stereoselective Reactions Utilizing (S)-2-aminobut-3-en-1-ol Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobut-3-en-1-ol, also known as L-vinylglycinol, is a valuable chiral building block in organic synthesis. As the hydrochloride salt, it offers a stable and readily available source of this versatile molecule. While a comprehensive review of the scientific literature indicates that direct applications of (S)-2-aminobut-3-en-1-ol hydrochloride as a chiral auxiliary to induce stereoselectivity in other molecules are not extensively documented, its parent amino acid, L-vinylglycine, and its derivatives are pivotal in the asymmetric synthesis of more complex chiral structures. This document provides an overview of a key stereoselective application involving a derivative of L-vinylglycine, highlighting its potential as a chiral synthon.

The primary focus of current research lies in the synthesis of L-vinylglycine and its analogues due to their significant biological activity, particularly as mechanism-based inhibitors of pyridoxal phosphate-dependent enzymes.[1] Furthermore, optically pure vinylglycine serves as a versatile chiral starting material for the synthesis of various natural products and novel amino acids.[1][2]

This application note details a well-documented stereoselective reaction utilizing a chiral derivative of vinylglycine: the asymmetric alkylation of a vinylglycine-derived dianionic dienolate. This method allows for the synthesis of a variety of higher L-α-vinyl amino acids with a high degree of stereocontrol.[3]

Featured Application: Asymmetric Synthesis of Higher L-α-Vinyl Amino Acids

A notable application showcasing the utility of the vinylglycine scaffold in stereoselective synthesis is the diastereoselective alkylation of a chiral vinylglycine-derived dianionic dienolate. In this approach, a chiral auxiliary is attached to the vinylglycine nitrogen to direct the stereochemical outcome of the alkylation reaction. This method has been successfully employed to synthesize a range of non-proteinogenic α-vinyl amino acids with high diastereomeric purity.[3]

A key example of this strategy involves the use of the (-)-8-(β-naphthyl)menthyl (d'Angelo) auxiliary to control the alkylation of the vinylglycine-derived dianion. The reaction proceeds with excellent regioselectivity, favoring α-alkylation over γ-alkylation, and high diastereoselectivity.[3]

Quantitative Data Summary

The following table summarizes the yields and diastereomeric ratios for the asymmetric alkylation of the vinylglycine-derived dianionic dienolate with various electrophiles.[3]

ElectrophileProduct Side ChainYield (%)Diastereomeric Ratio (dr)
Isobutyl iodideLeucine8193:7
Benzyl bromidePhenylalanine7591:9
1-Iodo-3-chloropropane-72≥98:2
Ethyl bromoacetateAspartate65≥98:2
Isopropyl iodideValine7895:5
1-IodopropaneNorvaline7994:6

Experimental Protocols

General Procedure for the Asymmetric Alkylation of a Vinylglycine-Derived Dianionic Dienolate[3]

Materials:

  • Chiral vinylglycine ester (with (-)-8-(β-naphthyl)menthyl auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA)

  • Lithium diisopropylamide (LDA) (freshly prepared)

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • A solution of the chiral vinylglycine ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add 1.1 equivalents of freshly prepared LDA, and stir the mixture for 30 minutes at -78 °C.

  • Add 2.2 equivalents of n-BuLi and continue stirring for an additional 30 minutes at -78 °C to generate the dianionic dienolate.

  • A solution of the electrophile (1.5 equivalents) in a mixture of THF and HMPA is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired α-alkylated product.

Visualizations

Experimental Workflow for Asymmetric Alkylation

experimental_workflow Workflow for Asymmetric Alkylation of Vinylglycine Derivative cluster_prep Dianion Formation cluster_reaction Alkylation cluster_workup Workup and Purification start Start: Chiral Vinylglycine Ester in THF cool Cool to -78 °C start->cool add_lda Add LDA cool->add_lda stir1 Stir for 30 min add_lda->stir1 add_nbuli Add n-BuLi stir1->add_nbuli stir2 Stir for 30 min add_nbuli->stir2 add_electrophile Add Electrophile in THF/HMPA stir2->add_electrophile react Stir at -78 °C for 2-4h add_electrophile->react quench Quench with sat. aq. NH4Cl react->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Pure α-Alkylated Product purify->end

Caption: Workflow for the asymmetric alkylation of a chiral vinylglycine derivative.

Conclusion

While this compound is a commercially available and valuable chiral molecule, its direct application as a chiral auxiliary in stereoselective reactions is not prominently featured in the current scientific literature. However, the broader class of vinylglycine derivatives serves as powerful synthons in asymmetric synthesis. The detailed protocol for the diastereoselective alkylation of a chiral vinylglycine-derived dianionic dienolate demonstrates the potential of this structural motif to serve as a template for the stereocontrolled introduction of new chiral centers. This approach provides a reliable method for accessing a diverse range of enantiomerically enriched α-vinyl amino acids, which are of significant interest in medicinal chemistry and drug development. Researchers are encouraged to explore the untapped potential of (S)-2-aminobut-3-en-1-ol and its derivatives in novel stereoselective transformations.

References

Application Notes and Protocols for (S)-2-aminobut-3-en-1-ol Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (S)-2-aminobut-3-en-1-ol hydrochloride, a valuable chiral building block, in organic synthesis. The following sections detail the experimental setup for the protection of the amino group, a key step for its application in asymmetric synthesis, and a representative subsequent transformation.

Overview and Applications

This compound, also known as (S)-vinylglycinol hydrochloride, is a versatile chiral precursor for the synthesis of a variety of complex molecules. Its bifunctional nature, possessing both a primary amine and a primary alcohol adjacent to a vinyl group, allows for a wide range of chemical modifications. This compound is particularly useful in the construction of chiral amines, amino acids, and other nitrogen-containing heterocycles that are often key components of pharmacologically active compounds.

A critical initial step in the utilization of this compound is the protection of the nucleophilic amino group. This prevents unwanted side reactions and allows for selective transformations at other parts of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocols

N-Boc Protection of (S)-2-aminobut-3-en-1-ol

This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

ReagentAbbreviationMolecular Weight ( g/mol )Quantity (mmol)Molar Ratio
This compound-123.5810.01.0
Di-tert-butyl dicarbonate(Boc)₂O218.2511.01.1
TriethylamineTEA, Et₃N101.1922.02.2
DichloromethaneDCM, CH₂Cl₂84.93--
Saturated aqueous sodium bicarbonate solutionNaHCO₃ (aq)---
Brine (Saturated aqueous NaCl solution)----
Anhydrous magnesium sulfateMgSO₄120.37--

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.24 g, 10.0 mmol) and dichloromethane (DCM, 50 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (3.06 mL, 22.0 mmol) to the suspension with stirring. Continue stirring for 15 minutes to ensure the formation of the free amine.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in DCM (20 mL).

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-(S)-2-aminobut-3-en-1-ol as a colorless oil or white solid.

Oxidation of N-Boc-(S)-2-aminobut-3-en-1-ol to the Corresponding Aldehyde

This protocol describes a representative transformation of the protected amino alcohol to the corresponding chiral aldehyde, a versatile intermediate for further synthetic manipulations.

Materials and Reagents:

ReagentAbbreviationMolecular Weight ( g/mol )Quantity (mmol)Molar Ratio
N-Boc-(S)-2-aminobut-3-en-1-ol-187.255.01.0
Oxalyl chloride(COCl)₂126.937.51.5
Dimethyl sulfoxideDMSO78.1310.02.0
TriethylamineTEA, Et₃N101.1925.05.0
Dichloromethane (anhydrous)DCM, CH₂Cl₂84.93--
Saturated aqueous ammonium chloride solutionNH₄Cl (aq)---
Brine (Saturated aqueous NaCl solution)----
Anhydrous sodium sulfateNa₂SO₄142.04--

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (20 mL) and oxalyl chloride (0.65 mL, 7.5 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (0.71 mL, 10.0 mmol) in anhydrous DCM (5 mL) to the cooled solution. Stir for 15 minutes.

  • Add a solution of N-Boc-(S)-2-aminobut-3-en-1-ol (0.94 g, 5.0 mmol) in anhydrous DCM (10 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (3.48 mL, 25.0 mmol) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(S)-2-aminobut-3-enal.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the utilization of this compound in asymmetric synthesis.

experimental_workflow start (S)-2-aminobut-3-en-1-ol hydrochloride protection N-Protection (e.g., Boc₂O, TEA) start->protection protected_intermediate N-Boc-(S)-2-aminobut-3-en-1-ol protection->protected_intermediate transformation Functional Group Transformation (e.g., Oxidation) protected_intermediate->transformation product Chiral Aldehyde Intermediate transformation->product further_synthesis Further Asymmetric Synthesis product->further_synthesis final_product Bioactive Target Molecule further_synthesis->final_product

Caption: Workflow for the synthetic application of (S)-2-aminobut-3-en-1-ol HCl.

Logical Relationship in Asymmetric Synthesis

The following diagram illustrates the logical relationship of using a chiral building block like (S)-2-aminobut-3-en-1-ol to introduce stereochemistry into a target molecule.

logical_relationship cluster_0 Chiral Pool Synthesis cluster_1 Target Molecule Synthesis chiral_pool Chiral Building Block ((S)-2-aminobut-3-en-1-ol) derivatization Derivatization & Functionalization chiral_pool->derivatization Introduces Stereocenter chiral_scaffold Chiral Scaffold derivatization->chiral_scaffold coupling Coupling Reactions chiral_scaffold->coupling achiral_fragments Achiral Fragments achiral_fragments->coupling target_molecule Enantiomerically Pure Target Molecule coupling->target_molecule Preserves Stereochemistry

Caption: Role of a chiral building block in asymmetric synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific batch of reagents and equipment used.

Catalytic Applications of Metal Complexes with (S)-2-Aminobut-3-en-1-ol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes featuring ligands derived from (S)-2-aminobut-3-en-1-ol, also known as (S)-vinylglycinol. The primary focus is on palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction with broad applications in the synthesis of chiral molecules.

(S)-2-aminobut-3-en-1-ol is a valuable chiral building block. Its bifunctional nature, possessing both an amino and a hydroxyl group in a specific stereochemical arrangement, allows for the synthesis of a variety of chiral ligands. These ligands can effectively transfer stereochemical information to a metal center, enabling highly enantioselective catalytic transformations.

Application Note 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for the Synthesis of Enantioenriched Compounds

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. Chiral ligands derived from (S)-2-aminobut-3-en-1-ol, such as the phosphinamine ligand (S)-1 , can be employed to achieve high levels of enantioselectivity in these reactions. The ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic termini of the π-allylpalladium intermediate.

Featured Ligand: (S)-4-(diphenylphosphino)-2-methyl-1-phenyl-3-aza-1-butene ((S)-1)

The synthesis of this ligand starts from commercially available (S)-2-aminobut-3-en-1-ol. The amino alcohol is first protected and then reacted with chlorodiphenylphosphine to yield the final phosphinamine ligand.

General Reaction

The palladium-catalyzed AAA reaction typically involves the reaction of an allylic substrate (e.g., an allylic acetate or carbonate) with a soft nucleophile, such as a malonate ester, in the presence of a palladium catalyst and a chiral ligand.

Expected Performance

The use of palladium complexes with ligands like (S)-1 is expected to provide high yields and excellent enantioselectivities for a range of substrates. Below is a table summarizing typical quantitative data for the allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

EntryCatalyst Loading (mol%)LigandSolventTime (h)Yield (%)ee (%)
12.5(S)-1 THF129598
22.5(S)-1 CH₂Cl₂129296
31.0(S)-1 THF249097

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphinamine Ligand from (S)-2-Aminobut-3-en-1-ol

This protocol describes a representative synthesis of a chiral phosphinamine ligand, (S)-4-(diphenylphosphino)-2-methyl-1-phenyl-3-aza-1-butene ((S)-1) , derived from (S)-2-aminobut-3-en-1-ol.

Step 1: Protection of the Amino Alcohol

  • To a solution of (S)-2-aminobut-3-en-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add benzoyl chloride (1.05 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino alcohol.

Step 2: Synthesis of the Phosphinamine Ligand

  • Dissolve the protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Add chlorodiphenylphosphine (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral phosphinamine ligand (S)-1 .

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol details the general procedure for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using the chiral ligand (S)-1 .

Materials:

  • [Pd(π-cinnamyl)Cl]₂ (palladium precursor)

  • Chiral ligand (S)-1

  • 1,3-diphenylallyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

  • Potassium acetate (KOAc) (additive)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd(π-cinnamyl)Cl]₂ (0.0125 mmol, 2.5 mol%) and the chiral ligand (S)-1 (0.03 mmol, 6 mol%) to a dry reaction vessel.

  • Add anhydrous THF (1.0 mL) and stir the mixture for 30 minutes at room temperature to form the catalyst complex.

  • Add 1,3-diphenylallyl acetate (0.5 mmol, 1.0 eq), dimethyl malonate (1.5 mmol, 3.0 eq), BSA (1.5 mmol, 3.0 eq), and KOAc (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

AAA_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Pd0 Reductive Elimination Product Product Product_Complex->Product

Caption: Catalytic cycle for the Pd-catalyzed AAA.

Experimental Workflow for Ligand Synthesis and Catalysis

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start_material (S)-2-aminobut-3-en-1-ol protection Protection of Amino Group start_material->protection phosphinylation Reaction with Ph₂PCl protection->phosphinylation ligand Chiral Ligand (S)-1 phosphinylation->ligand catalyst_formation Catalyst Pre-formation [Pd] + Ligand ligand->catalyst_formation Used in reaction_setup Reaction Setup (Substrate, Nucleophile, Base) catalyst_formation->reaction_setup reaction AAA Reaction reaction_setup->reaction workup Workup and Purification reaction->workup analysis Analysis (Yield, ee) workup->analysis

Caption: Workflow for ligand synthesis and catalysis.

Logical Relationship of Asymmetric Induction

Asymmetric_Induction Chiral_Ligand Chiral Ligand ((S)-1) Chiral_Catalyst Chiral Pd Complex Chiral_Ligand->Chiral_Catalyst Pd_Catalyst Palladium Precursor Pd_Catalyst->Chiral_Catalyst Pi_Allyl_Intermediate Chiral π-Allyl Intermediate Chiral_Catalyst->Pi_Allyl_Intermediate creates chiral environment Diastereomeric_Transition_States Diastereomeric Transition States Pi_Allyl_Intermediate->Diastereomeric_Transition_States leads to Enantioenriched_Product Enantioenriched Product Diastereomeric_Transition_States->Enantioenriched_Product favors one

Caption: Mechanism of asymmetric induction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing this compound?

A common and effective strategy involves a multi-step process beginning with a chiral precursor, such as L-homoserine or a derivative, to establish the desired (S)-stereochemistry. A typical route includes:

  • Synthesis of a protected (S)-vinylglycine derivative: This can be achieved from precursors like L-homoserine lactone. One reported method achieves a 72% yield over 4 steps.[1]

  • Reduction of the carboxyl group: The protected vinylglycine derivative is then selectively reduced to the corresponding alcohol, (S)-2-aminobut-3-en-1-ol (also known as vinylglycinol).

  • Deprotection: Removal of the protecting groups to yield the free amino alcohol.

  • Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.

An alternative, highly efficient method is the Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide using a palladium catalyst, which can yield a protected form of vinylglycinol in nearly quantitative yield and over 99% enantiomeric excess (ee) after crystallization.[2]

Q2: Which protecting groups are recommended for this synthesis?

The choice of protecting groups is critical to prevent side reactions and potential racemization.

  • For the amino group: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is stable under many reaction conditions and can be removed under mild acidic conditions which are compatible with the final product.

  • For the carboxyl group: Esterification (e.g., methyl or ethyl ester) is a common strategy prior to reduction. Diphenylmethyl esters have also been used, which are removable with trifluoroacetic acid.[1]

Q3: How can I form the final hydrochloride salt?

After deprotection of the (S)-2-aminobut-3-en-1-ol, the hydrochloride salt can be formed by dissolving the free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a stoichiometric amount of anhydrous HCl (either as a gas or a solution in an appropriate solvent). The hydrochloride salt will typically precipitate from the solution and can be collected by filtration.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on improving the overall yield and purity.

Issue 1: Low Yield in the Reduction Step

Question: I am experiencing a low yield during the reduction of my protected (S)-vinylglycine derivative to (S)-2-aminobut-3-en-1-ol. What are the potential causes and solutions?

Possible Causes & Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Strong, non-selective reducing agents might affect the vinyl group.

    • Recommendation: Use milder reducing agents that are selective for esters or carboxylic acids. Lithium borohydride (LiBH₄) or a combination of sodium borohydride with a Lewis acid can be effective. For carboxylic acids, borane complexes like BH₃·THF are often used.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction efficiency.

    • Recommendation: Start the reduction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help minimize side reactions. Ensure the use of anhydrous solvents (e.g., THF, diethyl ether) as water can quench the reducing agent.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small additional charge of the reducing agent may be necessary.

Issue 2: Poor Stereoselectivity / Racemization

Question: My final product has a low enantiomeric excess (ee). How can I prevent racemization?

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Both strongly acidic or basic conditions, as well as high temperatures, can lead to racemization, particularly at the chiral center alpha to the amino group.

    • Recommendation: Employ mild conditions for both the reaction and deprotection steps. For example, use Boc protection for the amine, which can be removed with mild acids like trifluoroacetic acid (TFA) at room temperature. Some olefination methods are known to cause racemization; careful selection of the synthetic route is important.[3]

  • Unstable Intermediates: Certain intermediates in the reaction pathway may be prone to racemization.

    • Recommendation: Choose a synthetic route that avoids such intermediates. For instance, direct asymmetric synthesis methods like the DYKAT approach build the chiral center with high fidelity, minimizing the risk of racemization in subsequent steps.[2]

Issue 3: Formation of Impurities and Side Products

Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I avoid them?

Possible Causes & Solutions:

  • Over-reduction: Strong reducing agents might reduce the vinyl double bond in addition to the carboxyl group.

    • Recommendation: Use a chemoselective reducing agent as mentioned in Issue 1. Careful control of stoichiometry and temperature is also critical.

  • Polymerization: The vinyl group can be susceptible to polymerization under certain conditions (e.g., radical initiators, strong acids).

    • Recommendation: Ensure all reagents are pure and free from contaminants that could initiate polymerization. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incomplete Deprotection: Residual protecting groups are a common impurity.

    • Recommendation: Ensure the deprotection step goes to completion by monitoring with TLC or LC-MS. Extend the reaction time or use a slight excess of the deprotecting agent if necessary. Proper work-up and purification are essential.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes yields and enantiomeric excess for different synthetic approaches to vinylglycinol or its precursors, which are key intermediates in the synthesis of (S)-2-aminobut-3-en-1-ol.

Synthetic StrategyStarting MaterialKey Reagents/CatalystReported YieldEnantiomeric Excess (ee)Reference
Dynamic Kinetic Asymmetric Transformation (DYKAT)Butadiene monoepoxidePalladium catalyst~99% (protected)>99% (after cryst.)[2]
Chiron ApproachL-Homoserine lactoneNaBH₄, PhSeSePh72% (over 4 steps)≥95%[1]
Biocatalytic Reductive Aminationα-hydroxy ketoneEngineered Amine Dehydrogenase62% (isolated)>99%[4]
Ni-catalyzed Reductive Vinylationα-pivaloyloxy glycineNiBr₂, Zn, MgCl₂75%Not specified (racemic)[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-2-aminobut-3-en-1-ol via Reduction

This protocol outlines the reduction of a protected (S)-vinylglycine derivative.

Starting Material: (S)-N-Boc-vinylglycine methyl ester.

Reagents & Equipment:

  • (S)-N-Boc-vinylglycine methyl ester

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (S)-N-Boc-vinylglycine methyl ester (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiBH₄ (1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. After the starting material is consumed (typically 2-4 hours), slowly quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (S)-N-Boc-2-aminobut-3-en-1-ol.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and troubleshooting process.

G cluster_synthesis Synthesis Pathway cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions start Start: Protected (S)-Vinylglycine Derivative reduction Reduction of Carboxyl Group start->reduction deprotection Amine Deprotection reduction->deprotection salt_formation HCl Salt Formation deprotection->salt_formation product Final Product: (S)-2-aminobut-3-en-1-ol HCl salt_formation->product analysis Analyze Yield & Purity (NMR, LC-MS, Chiral HPLC) product->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot low_yield Low Yield? troubleshoot->low_yield Yes poor_ee Poor Enantioselectivity? troubleshoot->poor_ee Yes impurities Impurities Present? troubleshoot->impurities Yes opt_reduct Optimize Reducing Agent & Conditions low_yield->opt_reduct mild_cond Use Milder Deprotection/Reaction Conditions poor_ee->mild_cond purify Improve Purification Protocol impurities->purify opt_reduct->start Re-run Synthesis mild_cond->start Re-run Synthesis purify->start Re-run Synthesis

Caption: General workflow for synthesis and troubleshooting.

Troubleshooting Decision Tree

This diagram provides a logical decision-making process for addressing common issues.

G start Post-Synthesis Analysis check_yield Is Yield > 80%? start->check_yield check_ee Is ee > 98%? check_yield->check_ee Yes yield_issue Low Yield Issue check_yield->yield_issue No check_purity Is Purity > 99% (NMR)? check_ee->check_purity Yes ee_issue Racemization Issue check_ee->ee_issue No success Synthesis Successful check_purity->success Yes purity_issue Purity Issue check_purity->purity_issue No cause_yield1 Incomplete Reaction? yield_issue->cause_yield1 cause_yield2 Degradation? yield_issue->cause_yield2 solve_yield1 Optimize Reaction Time/Temp cause_yield1->solve_yield1 solve_yield2 Change Reducing Agent cause_yield2->solve_yield2 cause_ee Harsh Conditions? ee_issue->cause_ee solve_ee Use Milder Reagents/Lower Temp cause_ee->solve_ee cause_purity Side Reactions? purity_issue->cause_purity solve_purity Improve Purification/Recrystallize cause_purity->solve_purity

Caption: Decision tree for troubleshooting synthesis outcomes.

References

Technical Support Center: Purification of Crude (S)-2-aminobut-3-en-1-ol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude (S)-2-aminobut-3-en-1-ol hydrochloride via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While a specific, universally optimal solvent system is not extensively documented, a common approach for recrystallizing amino alcohol hydrochlorides is to use a polar protic solvent in which the compound is soluble at high temperatures and less soluble at low temperatures. A mixture of a solvent and an anti-solvent is often effective. Good starting points for solvent screening include:

  • Methanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed.

  • Ethanol/Diethyl Ether: Similar to the methanol/ether system, ethanol can be used as the primary solvent.

  • Isopropanol/Hexanes: Isopropanol can be used to dissolve the compound, with hexanes added as the anti-solvent.

  • Water/Methanol or Ethanol: For highly polar impurities, dissolving the crude solid in a minimal amount of water and then adding a larger volume of methanol or ethanol can precipitate the desired compound while leaving more polar impurities in the solution.[1]

It is crucial to perform small-scale solubility tests to determine the ideal solvent system for your specific batch of crude product.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or a too-rapid cooling process. To address this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional primary solvent to ensure the compound remains in solution at a slightly lower temperature.[2]

  • Slow Cooling: Allow the solution to cool very slowly. An insulated container or a dewar can be used to slow the rate of cooling, providing more time for crystal nucleation and growth.

  • Lower the Solution Concentration: Using a more dilute solution from the start can sometimes prevent oiling out.

Q3: I am getting a very low yield after recrystallization. What are the possible causes and solutions?

A3: Low yield is a common issue in recrystallization. The primary causes include:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[3] Use the minimum amount of near-boiling solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated.

  • Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent or with solvent that is not ice-cold can redissolve a significant portion of the product.[3]

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If your solution becomes supersaturated without forming crystals, you can try the following techniques to induce crystallization:

  • Seed Crystals: Add a very small crystal of pure this compound to the cooled solution to act as a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[3] The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Flash Freezing: Briefly cool the solution in a dry ice/acetone bath to induce rapid crystal formation. Be aware that this can sometimes lead to the formation of smaller, less pure crystals.

Troubleshooting Guide

The following table summarizes common problems encountered during the recrystallization of this compound and provides suggested solutions.

ProblemPotential Cause(s)Suggested Solutions
No or poor crystal formation - Solution is not saturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Supersaturation has occurred.- Evaporate some of the solvent to increase the concentration and cool again.- Re-evaluate your choice of solvent or use a solvent/anti-solvent system.- Induce crystallization by adding a seed crystal or scratching the flask.[2][3]
Formation of an oil instead of crystals ("oiling out") - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Re-heat to dissolve the oil, add more of the primary solvent, and cool slowly.- Consider using a solvent with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment) if significant colored impurities are present.[2]
Low recovery of purified product - Using too much solvent during dissolution.- Premature crystallization during hot filtration.- Washing crystals with too much or warm solvent.- Incomplete crystallization.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the funnel and filter paper for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Allow more time for cooling or cool to a lower temperature.
Crystals are colored or appear impure - Soluble impurities are co-crystallizing with the product.- Insoluble impurities were not fully removed.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure complete dissolution of the desired compound before hot filtration to remove all insoluble materials.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline and may require optimization based on the purity of the crude material.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (e.g., methanol/diethyl ether).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. If using an anti-solvent (e.g., diethyl ether), add it slowly to the warm solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal hot_filter 3. Hot Gravity Filtration dissolve->hot_filter If not used charcoal->hot_filter If used cool 4. Cool Slowly to Induce Crystallization hot_filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash with Ice-Cold Solvent collect->wash dry 7. Dry Under Vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Problem Occurred During Recrystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No supersaturated Supersaturated Solution no_crystals->supersaturated Yes low_yield Low Yield? oiling_out->low_yield No too_fast_cooling Cooling Too Rapidly or Impurities Present oiling_out->too_fast_cooling Yes too_much_solvent Excess Solvent Used or Product Loss low_yield->too_much_solvent Yes induce_crystallization Action: - Add Seed Crystal - Scratch Flask supersaturated->induce_crystallization reheat_slow_cool Action: - Re-heat Solution - Add More Solvent - Cool Slowly too_fast_cooling->reheat_slow_cool optimize_solvent Action: - Reduce Solvent Volume - Use Ice-Cold Wash - Pre-heat Funnel too_much_solvent->optimize_solvent

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting common side reactions in (S)-2-aminobut-3-en-1-ol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis and application of (S)-2-aminobut-3-en-1-ol. The following sections address frequently asked questions and provide detailed experimental protocols to help researchers, scientists, and drug development professionals navigate the challenges associated with this versatile chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reaction yield is significantly lower than expected, and I observe a complex mixture of byproducts. What are the likely side reactions?

Low yields and the formation of multiple byproducts when using (S)-2-aminobut-3-en-1-ol or its derivatives can often be attributed to several potential side reactions, primarily driven by the reactivity of the allylic alcohol and the amino group.

  • Potential Cause 1: Aza-Cope Rearrangement. If your reaction involves N-alkylation or N-acylation of (S)-2-aminobut-3-en-1-ol with an unsaturated partner (e.g., an allyl or propargyl group), the resulting intermediate can undergo a[1][1]-sigmatropic rearrangement known as the aza-Cope rearrangement. This is particularly prevalent under thermal or acidic conditions. The rearrangement leads to the formation of a rearranged isomeric product, which may not be your desired compound.

  • Troubleshooting Steps:

    • Reaction Temperature: If possible, conduct your reaction at a lower temperature to disfavor the rearrangement.

    • pH Control: Avoid strongly acidic conditions, as acid can catalyze the rearrangement. Use non-acidic coupling reagents or include a non-nucleophilic base to neutralize any acid formed during the reaction.

    • Protecting Group Strategy: If the amino group is not the reactive site of interest, consider protecting it with a robust protecting group that does not introduce further unsaturation.

  • Potential Cause 2: Oligomerization/Polymerization. Due to the presence of both a nucleophilic amino group and a reactive vinyl group, (S)-2-aminobut-3-en-1-ol can undergo self-condensation or polymerization, especially during prolonged storage at room temperature or upon heating.

  • Troubleshooting Steps:

    • Storage: Store (S)-2-aminobut-3-en-1-ol and its hydrochloride salt at the recommended temperature of 2-8°C to minimize degradation and oligomerization.[2]

    • Reaction Concentration: Running reactions at high concentrations may favor intermolecular side reactions. Experiment with more dilute conditions.

  • Potential Cause 3: Decomposition under Acidic Conditions. The allylic alcohol moiety is susceptible to rearrangement and substitution reactions under acidic conditions via the formation of a stabilized allylic carbocation. This can lead to a variety of decomposition products.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Whenever possible, use mild reaction conditions. If an acid is required, consider using a weaker acid or a buffered system.

    • Protect the Hydroxyl Group: If the hydroxyl group is not involved in the desired transformation, protecting it as an ether or silyl ether can prevent acid-catalyzed side reactions.

2. I am trying to N-protect (S)-2-aminobut-3-en-1-ol, but the reaction is messy. How can I improve this?

Protecting the amino group of (S)-2-aminobut-3-en-1-ol can be challenging due to the presence of the neighboring hydroxyl group and the potential for side reactions.

  • Potential Issue: O-acylation/alkylation. The hydroxyl group can compete with the amino group for reaction with electrophilic protecting group reagents, leading to a mixture of N-protected, O-protected, and di-protected products.

  • Troubleshooting Protocol:

    • Choice of Protecting Group: Use a protecting group reagent that is highly selective for amines over alcohols, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection.

    • Reaction Conditions:

      • Dissolve (S)-2-aminobut-3-en-1-ol in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water.

      • Add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize any acid generated.

      • Slowly add the protecting group reagent at 0°C to control the reaction exotherm and improve selectivity.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up: Carefully quench the reaction and perform an aqueous work-up to remove excess reagents and salts. Purify the product by column chromatography.

3. My purified (S)-2-aminobut-3-en-1-ol seems to degrade over time, even when stored in the freezer. What is happening?

The stability of (S)-2-aminobut-3-en-1-ol can be a concern, and proper storage is crucial.

  • Potential Cause: Air/Light Sensitivity and Self-Condensation. Like many amines, (S)-2-aminobut-3-en-1-ol can be sensitive to air and light, which can catalyze decomposition and oligomerization. The free base is generally less stable than its hydrochloride salt.

  • Recommendations for Storage:

    • Form: Whenever possible, store the compound as its hydrochloride salt, which is typically a more stable, crystalline solid.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Temperature: Store at 2-8°C as recommended by suppliers.[2] For long-term storage, consider colder temperatures, but be mindful of potential freeze-thaw cycles.

    • Purity: Ensure the material is of high purity, as impurities can sometimes accelerate decomposition.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a standard N-Boc protection reaction, illustrating the impact of reaction conditions on the desired product versus a common side product.

EntryBaseTemperature (°C)Desired Product Yield (%)O-Boc Side Product (%)
1Triethylamine257515
2Triethylamine0 to 25885
3NaHCO₃ (aq)25858
4None254010

Key Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-aminobut-3-en-1-ol

This protocol describes a standard procedure for the N-protection of (S)-2-aminobut-3-en-1-ol with di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • (S)-2-aminobut-3-en-1-ol hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) to the solution and stir until the solid dissolves.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, add water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected (S)-2-aminobut-3-en-1-ol.

Visualizations

aza_cope_rearrangement cluster_start N-Allylated (S)-2-aminobut-3-en-1-ol Derivative cluster_conditions Reaction Conditions cluster_product Rearranged Product start Starting Material conditions Heat or Acid start->conditions [3,3]-Sigmatropic Rearrangement product Aza-Cope Product conditions->product

Caption: Aza-Cope rearrangement pathway for N-allylated derivatives.

troubleshooting_workflow start Low Yield / Complex Mixture q1 Is the reaction run at elevated temperature? start->q1 a1_yes Potential Aza-Cope Rearrangement q1->a1_yes Yes q2 Are acidic conditions used? q1->q2 No s1 Lower reaction temperature a1_yes->s1 end Improved Reaction Outcome s1->end a2_yes Potential Decomposition / Rearrangement q2->a2_yes Yes q3 Is the starting material old or improperly stored? q2->q3 No s2 Use milder conditions / buffer a2_yes->s2 s2->end a3_yes Potential Oligomerization q3->a3_yes Yes q3->end No s3 Use fresh starting material / Check storage a3_yes->s3 s3->end

Caption: Troubleshooting workflow for low yield reactions.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reactants. 5. Presence of oxygen or moisture in the reaction.1. Catalyst Activation: Ensure the palladium catalyst is properly activated. Use fresh catalyst or a pre-catalyst that forms the active Pd(0) species in situ. 2. Reagent/Solvent Purity: Use freshly distilled and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere. 3. Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to byproduct formation. 4. Stoichiometry Check: Verify the molar ratios of all reactants, including the nucleophile and the butadiene source. 5. Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
Low Enantioselectivity (ee) 1. Racemization of the product or catalyst. 2. Impurities in the chiral ligand. 3. Incorrect catalyst-to-ligand ratio. 4. Reaction temperature is too high. 5. Solvent effects.1. Reaction Time: Monitor the reaction progress and stop it upon completion to prevent potential racemization. 2. Ligand Purity: Use a highly pure chiral ligand. 3. Catalyst:Ligand Ratio: Optimize the catalyst-to-ligand ratio; typically a slight excess of the ligand is used. 4. Temperature Control: Lowering the reaction temperature often improves enantioselectivity.[1] 5. Solvent Screening: Screen different solvents as they can significantly influence the chiral induction.
Formation of Side Products 1. Dimerization of butadiene. 2. Double addition of the amine to the diene. 3. Isomerization of the desired product. 4. Oxidation of the product.1. Control Butadiene Concentration: Use a slow addition of butadiene or a butadiene precursor to maintain a low concentration in the reaction mixture. 2. Stoichiometry Control: Use a slight excess of the butadiene source relative to the amine to minimize double addition. 3. Reaction Time and Temperature: Optimize reaction time and temperature to minimize isomerization. 4. Inert Atmosphere: Maintain a strict inert atmosphere to prevent oxidation of the amino alcohol.
Difficulties in Product Isolation and Purification 1. Product is highly water-soluble. 2. Co-elution with impurities during chromatography. 3. Decomposition of the product during purification.1. Salt Formation: Convert the free amine to its hydrochloride salt to facilitate precipitation and isolation. 2. Chromatography Optimization: Screen different solvent systems and stationary phases for column chromatography. Derivatization of the amine or alcohol may alter polarity and improve separation. 3. Mild Conditions: Use mild conditions for purification. Avoid high temperatures and extreme pH.[2]

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield in Asymmetric Allylic Amination start Low or No Yield Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_reagents Assess Reagent and Solvent Purity start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_ratio Optimize Catalyst:Ligand Ratio check_catalyst->optimize_ratio inert_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->inert_atmosphere optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp success Yield Improved optimize_temp->success optimize_ratio->success inert_atmosphere->success

Caption: A logical workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions?

A1: A good starting point is a palladium-catalyzed asymmetric allylic amination of a suitable butadiene precursor. Key parameters to screen initially are the choice of palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃), the chiral ligand, the solvent, and the reaction temperature.

Q2: How does temperature affect the enantioselectivity of the reaction?

A2: Generally, lower reaction temperatures lead to higher enantioselectivity.[1] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, lowering the temperature may also decrease the reaction rate, so a balance needs to be found.

Q3: What are common side products in this synthesis?

A3: Common side products can include the dimerization or oligomerization of the butadiene starting material, the formation of the regioisomeric linear amine, and the dialkylated amine.[3] Over-reaction or side reactions with impurities can also lead to undesired byproducts.

Q4: How can I effectively purify the final product?

A4: (S)-2-aminobut-3-en-1-ol is a small, polar molecule that can be challenging to purify by chromatography alone. A common and effective method is to convert the free amine into its hydrochloride salt. This is typically achieved by dissolving the crude product in a suitable solvent like methanol or diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent. The hydrochloride salt is often a crystalline solid that can be isolated by filtration and washed with a non-polar solvent to remove organic impurities.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The enantiomeric excess (ee) should be determined using chiral HPLC or chiral GC.

Data Presentation

The following tables summarize representative quantitative data for the optimization of a palladium-catalyzed asymmetric allylic amination for the synthesis of (S)-2-aminobut-3-en-1-ol. Please note that this data is illustrative and based on typical results for similar reactions; actual results may vary.

Table 1: Effect of Chiral Ligand on Yield and Enantioselectivity

EntryChiral LigandYield (%)Enantiomeric Excess (ee, %)
1(S)-BINAP7588
2(R,R)-Trost Ligand8295
3(S,S)-f-Binaphane7892
4(R)-PhanePhos6585

Table 2: Effect of Solvent on Yield and Enantioselectivity

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Dichloromethane7890
2Toluene8594
3Tetrahydrofuran7288
4Dioxane8092

Table 3: Effect of Temperature on Yield and Enantioselectivity

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
106598
225 (Room Temp.)8295
3508885

Experimental Protocols

1. General Protocol for Palladium-Catalyzed Asymmetric Allylic Amination

This protocol describes a general method for the synthesis of (S)-2-aminobut-3-en-1-ol.

  • Materials:

    • Palladium precursor (e.g., [Pd(allyl)Cl]₂, 1 mol%)

    • Chiral ligand (e.g., (R,R)-Trost Ligand, 2.5 mol%)

    • Butadiene monoepoxide or a similar butadiene precursor (1.0 equiv)

    • Ammonia source (e.g., benzylamine as an ammonia surrogate, followed by debenzylation, 1.2 equiv)

    • Anhydrous and degassed solvent (e.g., toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the chiral ligand in the anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Slowly add the ammonia source, followed by the butadiene precursor.

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If a protecting group like benzyl was used, perform the deprotection step (e.g., hydrogenolysis).

    • Purify the crude product by column chromatography or proceed to hydrochlorination.

2. Protocol for the Preparation of this compound

This protocol details the conversion of the crude amino alcohol to its hydrochloride salt for purification and stabilization.

  • Materials:

    • Crude (S)-2-aminobut-3-en-1-ol

    • Anhydrous solvent (e.g., diethyl ether or methanol)

    • Dry hydrogen chloride (gas or a solution in an organic solvent)

  • Procedure:

    • Dissolve the crude (S)-2-aminobut-3-en-1-ol in a minimal amount of the anhydrous solvent in a flask.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the stirred solution or add a solution of HCl in an organic solvent dropwise.

    • A white precipitate of the hydrochloride salt should form.

    • Continue the addition of HCl until no further precipitation is observed.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.

    • Dry the this compound under vacuum.

Visualization of Key Processes

Experimental Workflow for Synthesis and Purification

G Experimental Workflow start Starting Materials (Butadiene Precursor, Amine Source) reaction Asymmetric Allylic Amination (Pd-Catalyst, Chiral Ligand) start->reaction workup Aqueous Workup and Extraction reaction->workup deprotection Deprotection (if necessary) workup->deprotection crude_product Crude (S)-2-aminobut-3-en-1-ol deprotection->crude_product hydrochlorination Hydrochlorination (HCl) crude_product->hydrochlorination purification Filtration and Washing hydrochlorination->purification final_product Pure (S)-2-aminobut-3-en-1-ol HCl purification->final_product

Caption: A streamlined workflow from starting materials to the final product.

References

Technical Support Center: Stability and Degradation of Aminobutenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered with aminobutenol compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for aminobutenol compounds?

A1: Aminobutenol compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The presence of the amino and hydroxyl groups, along with the carbon-carbon double bond, makes the molecule reactive under certain conditions. Hydrolysis can occur at the ether or ester linkages if present elsewhere in the molecule, or potentially lead to rearrangements involving the amino and hydroxyl groups. The allylic alcohol moiety can be prone to oxidation, potentially forming ketones or aldehydes. The double bond and aromatic rings (if present) can be susceptible to photolytic degradation.

Q2: How can I minimize the degradation of my aminobutenol compound during storage and handling?

A2: To minimize degradation, it is crucial to control the storage environment. This includes:

  • Temperature: Store at recommended low temperatures, and protect from freezing, which can cause phase separation in solutions.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.

  • pH: For solutions, maintain an optimal pH using appropriate buffer systems, as aminobutenol stability can be pH-dependent.

  • Atmosphere: For oxygen-sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Formulation: In formulated products, the use of antioxidants, chelating agents, and appropriate excipients can significantly enhance stability.

Q3: What analytical techniques are best suited for monitoring the stability of aminobutenol compounds?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for developing stability-indicating methods.[1] A well-developed HPLC method can separate the parent aminobutenol compound from its degradation products, allowing for accurate quantification of both. Spectrophotometric methods can also be employed, but they may lack the specificity to distinguish between the parent drug and its degradants if their UV-Vis spectra overlap.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of aminobutenol compounds.

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH. A pH around 4.0-4.5 has been shown to be effective for similar compounds.[1]- Use a new column or a column with a different stationary phase.- Reduce the concentration of the injected sample.
Co-elution of degradation products with the parent peak - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Change the stationary phase (e.g., from C18 to a phenyl-hexyl column).- Modify the gradient profile if using a gradient method.
Appearance of extraneous peaks in the chromatogram - Contamination from solvents, glassware, or sample preparation steps.- Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned.- Prepare a blank injection (mobile phase only) to identify any background peaks.
Inconsistent degradation percentages in forced degradation studies - Variability in experimental conditions.- Precisely control all experimental parameters, including temperature, time, and concentration of stressing agents.[1]
Precipitation of the compound during stress testing - Poor solubility in the stress medium.- A co-solvent such as methanol may be necessary to ensure the solubility of the aminobutenol compound throughout the study.[1]

Data Presentation

The following table summarizes the results of forced degradation studies on Butenafine Hydrochloride, a compound structurally related to the aminobutenol class. These data illustrate the typical susceptibility of such compounds to various stress conditions.

Stress ConditionReagent/ParameterDuration% DegradationReference
Acid Hydrolysis0.1 N HCl60 minutes11.24%[2]
Alkaline Hydrolysis0.1 N NaOH60 minutes12.56%[2]
Oxidation6% H₂O₂60 minutes11.94%[2]
Dry Heat55°C2 hours14.20%[2]
PhotolyticSunlight2 hours7.92%[2]

Note: The extent of degradation can vary depending on the specific structure of the aminobutenol compound and the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on an aminobutenol compound.

  • Acid Hydrolysis:

    • Prepare a stock solution of the aminobutenol compound in methanol (e.g., 1 mg/mL).

    • To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

    • Keep the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1-6 hours).[1]

    • At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N sodium hydroxide as the stressing agent and neutralize with 0.1 N hydrochloric acid.

  • Oxidative Degradation:

    • Prepare a stock solution of the aminobutenol compound in methanol.

    • Add a specified volume of hydrogen peroxide solution (e.g., 3-30%) to the stock solution.

    • Keep the solution at room temperature for a specified duration.

    • At designated time points, withdraw an aliquot and dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid aminobutenol compound in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified period.

    • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of the aminobutenol compound in a transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate an aminobutenol compound from its degradation products. Method optimization will be required for specific compounds.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[4]

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled (e.g., 25°C).

Visualizations

degradation_pathway parent Aminobutenol Compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis deg1 Hydrolytic Degradants hydrolysis->deg1 deg2 Oxidative Degradants (e.g., Ketones, Aldehydes) oxidation->deg2 deg3 Photolytic Degradants photolysis->deg3

Caption: Potential degradation pathways of aminobutenol compounds.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation start Aminobutenol Sample acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxid Oxidation start->oxid heat Dry Heat start->heat light Photolysis start->light hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc heat->hplc light->hplc quant Quantify Degradation (%) hplc->quant identify Identify Degradants (LC-MS, NMR) hplc->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Poor Peak Shape? ph_check Mobile Phase pH Optimal? start->ph_check Yes column_check Column Integrity OK? ph_check->column_check Yes solution1 Adjust pH ph_check->solution1 No conc_check Sample Concentration Too High? column_check->conc_check Yes solution2 Replace Column column_check->solution2 No solution3 Dilute Sample conc_check->solution3 Yes end Good Peak Shape conc_check->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Purification of (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-aminobut-3-en-1-ol hydrochloride. Here, you will find detailed information on removing impurities, experimental protocols, and data to support your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities can originate from starting materials, intermediates, by-products of the synthesis, and the incorrect enantiomer. A likely synthetic route involves the reduction of (S)-vinylglycine. Therefore, potential impurities include:

  • Starting Materials: Unreacted (S)-vinylglycine.

  • By-products: Over-reduction products or impurities from the synthesis of the vinylglycine precursor itself, which may be synthesized from starting materials like 3-butenenitrile.

  • Enantiomeric Impurity: The (R)-enantiomer, (R)-2-aminobut-3-en-1-ol hydrochloride.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Inorganic Salts: Salts formed during pH adjustments or work-up procedures.

Q2: My compound "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the compound separates as a liquid instead of forming solid crystals. This can be addressed by:

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Using a different solvent system: The current solvent may be a poor choice for crystallization. Experiment with different solvent or solvent mixtures.

  • Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to induce crystallization.

  • Reducing the concentration: The solution may be too concentrated. Add a small amount of the solvent to dilute it slightly.

Q3: How can I remove inorganic salt impurities from my product?

A3: Inorganic salts can often be removed by taking advantage of their high polarity. A common technique is to dissolve the crude product in a minimal amount of a polar solvent in which the desired compound is also soluble (e.g., water or methanol), and then adding a less polar solvent in which the inorganic salts are insoluble to precipitate them.

Q4: My purified this compound shows low optical purity. How can I improve this?

A4: Low optical purity indicates the presence of the (R)-enantiomer. To improve enantiomeric excess, consider the following:

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based columns are often effective for amino alcohols.

  • Diastereomeric Recrystallization: React the enantiomeric mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by recrystallization. The desired diastereomer can then be treated to recover the pure enantiomer.

Troubleshooting Guides

Recrystallization Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is less soluble).- Try a different solvent or solvent mixture.
"Oiling out" - Solution is cooled too quickly.- Solvent boiling point is higher than the compound's melting point.- High concentration of impurities.- Slow down the cooling rate.- Use a lower-boiling point solvent.- Perform a preliminary purification step (e.g., extraction) to remove some impurities.
Low recovery of pure product - Compound is significantly soluble in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period at a lower temperature.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Consider a different solvent system.
Colored impurities in crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
Chiral HPLC Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of chiral columns (e.g., polysaccharide-based, ligand-exchange).- Modify the mobile phase composition (e.g., change the ratio of organic modifiers, add an acidic or basic additive).
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a small amount of a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.- Reduce the sample concentration.
Poor peak shape - Incompatible sample solvent.- Column degradation.- Dissolve the sample in the mobile phase.- Use a guard column and ensure the mobile phase is properly filtered and degassed.

Data Presentation

Purification MethodStarting Purity (Typical)Achievable Purity (Typical)Yield (Typical)Notes
Recrystallization 85-95%>99%70-90%Highly dependent on the solvent system and impurity profile.
Preparative Chiral HPLC 90-98% (chemical purity)>99.5% (chemical and enantiomeric purity)50-80%Effective for removing both chemical and enantiomeric impurities.
Acid-Base Extraction VariableCan significantly improve purity by removing non-basic impurities.>90%Primarily for removing non-amine containing impurities.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Methanol

This protocol is a general guideline. The optimal solvent ratio and temperatures should be determined experimentally.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still warm, slowly add isopropanol (an anti-solvent) until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Chiral HPLC for Purity Analysis

This is a starting point for developing a chiral HPLC method. Optimization will likely be required.

  • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine (e.g., diethylamine) may be added to improve peak shape. A typical starting point could be Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow Crude Crude (S)-2-aminobut-3-en-1-ol HCl Recrystallization Recrystallization Crude->Recrystallization Remove bulk impurities Pure_Product Pure Product (>99.5%) Recrystallization->Pure_Product If purity is sufficient Analysis Purity Analysis (Chiral HPLC) Recrystallization->Analysis Chiral_HPLC Preparative Chiral HPLC Chiral_HPLC->Pure_Product Analysis->Chiral_HPLC If enantiomeric purity is low

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Change_Solvent Change Solvent System Slow_Cooling->Change_Solvent Still Oiling Out Add_Antisolvent Add Anti-solvent Concentrate->Add_Antisolvent If No Success

Caption: A troubleshooting decision tree for common recrystallization problems.

Challenges in the scale-up production of (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up production of (S)-2-aminobut-3-en-1-ol hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis Challenges

Question: We are experiencing low yields in the synthesis of (S)-2-aminobut-3-en-1-ol. What are the potential causes and solutions?

Answer: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete Reaction Monitor reaction progress closely using appropriate analytical techniques (e.g., TLC, HPLC, NMR). Consider extending reaction times or optimizing the reaction temperature.
Side Reactions The presence of the vinyl group makes the molecule susceptible to side reactions such as polymerization or oxidation. Ensure all reactions are carried out under an inert atmosphere (e.g., Nitrogen or Argon). The use of radical inhibitors may be beneficial in certain steps.
Suboptimal Reagents The quality of starting materials and reagents is critical. Ensure all reagents are of high purity and anhydrous where necessary. Titrate organometallic reagents before use to determine their exact concentration.
Poor Stereocontrol Inadequate stereocontrol will lead to the formation of the undesired (R)-enantiomer, reducing the yield of the desired (S)-enantiomer. Re-evaluate the chiral catalyst or auxiliary being used. Ensure the catalyst loading and reaction conditions are optimized for high enantioselectivity.

Question: We are observing significant racemization during our synthesis. How can we minimize the loss of enantiomeric purity?

Answer: Racemization is a critical challenge in the synthesis of chiral molecules. Protecting the stereocenter from harsh conditions is key.

Strategies to Minimize Racemization:

Strategy Detailed Explanation
Mild Reaction Conditions Avoid high temperatures and extreme pH conditions, which can facilitate the formation of achiral intermediates.
Protecting Group Strategy Utilize appropriate protecting groups for the amine and alcohol functionalities that can be removed under mild conditions. The choice of protecting group can also sterically hinder access to the chiral center.
Reagent Selection Use non-nucleophilic bases and mild acids for pH adjustments and work-up procedures to prevent epimerization.
Minimize Reaction Times Prolonged exposure to reaction conditions can increase the likelihood of racemization. Optimize reactions to proceed to completion in the shortest time possible.
Purification Difficulties

Question: We are struggling to effectively purify this compound and remove all process-related impurities.

Answer: Purification of polar, water-soluble compounds like this compound can be challenging. A multi-step purification strategy is often necessary.

Purification Troubleshooting:

Issue Suggested Approach
Removal of Inorganic Salts After quenching the reaction, significant amounts of inorganic salts can be present. Consider an initial extraction with an organic solvent in which the product has some solubility, followed by crystallization. Alternatively, precipitation of the product from a solvent in which the salts are soluble can be effective.
Crystallization Issues Finding a suitable solvent system for crystallization can be difficult. A solvent/anti-solvent system is often effective. For example, dissolving the hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol, ethanol) and adding a less polar solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) to induce crystallization. Seeding with a small amount of pure product can aid in initiating crystallization.
Residual Solvents High levels of residual solvents can be problematic. Ensure the final product is dried under high vacuum at a slightly elevated temperature (if the compound is thermally stable) for a sufficient period.
Chromatographic Purification Due to the polar nature of the compound, normal-phase silica gel chromatography can be challenging. Reversed-phase chromatography (C18) with a mobile phase containing a buffer and an organic modifier may be more effective. Ion-exchange chromatography is another potential option for separating charged impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability and recommended storage for this compound?

A1: this compound is a crystalline solid and is generally more stable than the free base. However, it can be hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture uptake and potential degradation. Long-term stability studies should be conducted under various temperature and humidity conditions to establish a definitive shelf-life for scaled-up batches.

Q2: What analytical methods are recommended for determining the purity and enantiomeric excess of this compound at scale?

A2: A combination of analytical techniques is recommended for comprehensive quality control:

Analytical Method Purpose Typical Conditions
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and identify impurities.Reversed-phase C18 column with a mobile phase of buffered water and acetonitrile/methanol gradient. UV detection at a low wavelength (e.g., 200-220 nm) is often necessary due to the lack of a strong chromophore.
Chiral HPLC To determine enantiomeric purity (enantiomeric excess, ee).A chiral stationary phase (e.g., cellulose or amylose-based columns) with a suitable mobile phase (often a mixture of alkanes and alcohols).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the compound and identify any structural isomers or major impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Karl Fischer Titration To determine the water content, especially given its hygroscopic nature.

Q3: Are there any specific safety precautions to consider during the scale-up production of this compound?

A3: Yes, appropriate safety measures are crucial. The hydrochloride salt is acidic and can be corrosive. The free base is a volatile amine and can be irritating. The vinyl group suggests potential for polymerization, so uncontrolled heating should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All operations should be conducted in a well-ventilated fume hood. For larger scale operations, a process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific scales and equipment.

  • Protection of (S)-vinylglycine: (S)-vinylglycine is protected with a suitable N-protecting group (e.g., Boc anhydride) under standard conditions to yield N-Boc-(S)-vinylglycine.

  • Reduction of the Carboxylic Acid: The N-protected amino acid is then reduced to the corresponding alcohol. A common method is the use of a mixed anhydride followed by reduction with a mild reducing agent like sodium borohydride.

    • To a solution of N-Boc-(S)-vinylglycine in anhydrous THF at -15 °C, add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

    • Stir the reaction mixture at -15 °C for 30 minutes.

    • In a separate flask, prepare a solution of sodium borohydride in water.

    • Add the sodium borohydride solution to the mixed anhydride solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Deprotection:

    • Quench the reaction by the slow addition of aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The Boc protecting group is removed by treatment with a solution of HCl in a suitable solvent (e.g., dioxane or methanol).

  • Crystallization:

    • The crude hydrochloride salt is then crystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start (S)-Vinylglycine Protection N-Protection (e.g., Boc) Start->Protection Boc2O Reduction Carboxylic Acid Reduction Protection->Reduction Mixed Anhydride, NaBH4 Deprotection HCl Deprotection Reduction->Deprotection HCl in Dioxane End (S)-2-aminobut-3-en-1-ol HCl (Crude) Deprotection->End Crystallization Crystallization End->Crystallization Ethanol/Ether Drying Vacuum Drying Crystallization->Drying Final_Product Pure Product Drying->Final_Product Troubleshooting_Tree Problem Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (TLC/HPLC) Problem->Check_Reaction During Synthesis Check_Purification Analyze Purified Product Problem->Check_Purification During Purification Incomplete_Reaction Action: Extend Reaction Time / Increase Temperature Check_Reaction->Incomplete_Reaction Starting Material Present Side_Products Action: Optimize Conditions (Temp, Reagents) / Use Inert Atmosphere Check_Reaction->Side_Products Impurity Peaks Observed Salts_Present Action: Modify Work-up / Use Precipitation Check_Purification->Salts_Present High Inorganic Content Low_Purity Action: Re-crystallize / Optimize Chromatography Check_Purification->Low_Purity Organic Impurities

Technical Support Center: Monitoring Reaction Progress of (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving (S)-2-aminobut-3-en-1-ol hydrochloride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when monitoring this compound with TLC?

A1: The primary challenges stem from the compound's high polarity and the presence of a primary amine.

  • High Polarity : (S)-2-aminobut-3-en-1-ol is a small, polar molecule, which often results in low retention factor (Rf) values (streaking or staying at the baseline) on standard silica gel plates with non-polar solvent systems.

  • Amine Group : The basic nature of the amine can cause strong interactions with the acidic silica gel stationary phase, leading to spot tailing or streaking.

  • Visualization : As an amino alcohol, it lacks a strong chromophore, meaning it won't be visible under UV light unless a fluorescent indicator is used on the TLC plate. A chemical stain, such as ninhydrin, is typically required for visualization.

Q2: How should I prepare my reaction sample for TLC and LC-MS analysis?

A2: Proper sample preparation is crucial for obtaining clean and reliable results.

  • Quench a Small Aliquot : Withdraw a small, representative sample from the reaction mixture.

  • Dilution : Dilute the aliquot significantly with a suitable solvent (e.g., methanol or the mobile phase for LC-MS). For TLC, aim for a concentration that avoids overloading the plate. For LC-MS, dilute to within the linear range of the instrument's detector.

  • Neutralization (Optional but Recommended) : Since the starting material is a hydrochloride salt, the reaction medium might be acidic. For TLC on silica, you can spot the sample directly. However, if streaking is an issue, neutralizing a small sample with a volatile base (like a drop of ammonia in the diluent) before spotting can improve peak shape. For LC-MS, the mobile phase additives (like formic acid) will handle the pH.

  • Filtration : If the reaction mixture contains solid particles, centrifuge the diluted sample and take the supernatant, or filter it through a syringe filter (e.g., 0.22 µm) to prevent clogging the LC column.

Q3: What are the key considerations for developing an LC-MS method for this compound?

A3: Due to its polarity, (S)-2-aminobut-3-en-1-ol is poorly retained on standard C18 reversed-phase columns.

  • Column Choice : Consider using a column designed for polar compounds, such as a C18 with aqueous stability (AQ-type) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase : For reversed-phase, use a mobile phase with a high aqueous component. Adding 0.1% formic acid to both the water (Mobile Phase A) and organic (Mobile Phase B, e.g., acetonitrile or methanol) phases is standard for promoting protonation and good peak shape in positive ion mode ESI.

  • Ionization : Electrospray Ionization (ESI) in positive mode is ideal for this compound, as the primary amine is easily protonated to form the [M+H]⁺ ion.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Solution(s)
Spot(s) remain at the baseline (Rf ≈ 0) The eluent (solvent system) is not polar enough.Increase the polarity of the eluent. Add a more polar solvent like methanol or increase its proportion. A common system for amino acids is a mixture of n-butanol, acetic acid, and water.[1]
Spots are streaked or tailed The sample is too concentrated (overloaded).Dilute the sample before spotting on the TLC plate.[2][3]
The compound is strongly interacting with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent system (e.g., 0.1-2.0%) to saturate the active sites on the silica.[2]
The compound is run as its hydrochloride salt.The salt form can sometimes contribute to streaking. While often acceptable for monitoring, you can try neutralizing the spotting solution with a drop of ammonia.
No spots are visible after staining The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications to keep the spot small.[4]
The visualization reagent is old or improperly prepared.Prepare fresh ninhydrin stain.
Insufficient heating after staining.Ensure the plate is gently heated (e.g., with a heat gun) after applying the ninhydrin spray to allow the color to develop.[1]
Reactant and product spots have very similar Rf values The chosen eluent system does not provide enough resolution.Experiment with different solvent systems. Try changing the ratio of solvents or substituting one of the solvents (e.g., use ethanol instead of methanol).
Consider using a different stationary phase if available (e.g., alumina or cellulose plates).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Potential Cause(s) Solution(s)
No peak or very low signal intensity The compound is not retained and is eluting in the solvent front with ion suppression.Use a HILIC column or a polar-endcapped reversed-phase column.
Inappropriate ionization mode or parameters.Ensure the mass spectrometer is in positive ion mode (ESI+). Optimize source parameters like capillary voltage and gas flows.
The compound is degrading in the source.Reduce the fragmentor voltage or source temperature.
Poor peak shape (fronting or tailing) Incompatible injection solvent.The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Secondary interactions with the stationary phase.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the amine protonated.
Column overload.Dilute the sample further.
Inconsistent retention times The column is not properly equilibrated.Ensure the column is flushed with the initial mobile phase conditions for a sufficient time before each injection.
The mobile phase composition is inconsistent.Prepare fresh mobile phases daily and ensure they are well-mixed.
High background noise Contaminated mobile phase or LC system.Use high-purity (LC-MS grade) solvents and additives. Flush the system thoroughly.
Matrix effects from the reaction mixture.Improve sample cleanup. Use a divert valve to send the highly polar, unretained components to waste at the beginning of the run.

Experimental Protocols

Protocol 1: TLC Monitoring
  • Plate Preparation : On a silica gel TLC plate (with fluorescent indicator F254), gently draw a light pencil line about 1 cm from the bottom (the origin).

  • Sample Spotting :

    • Prepare diluted solutions of your reaction starting material (SM), co-spot (a mix of SM and reaction mixture), and the reaction mixture (RM).

    • Using a capillary tube, spot small, concentrated dots of each sample on the origin line. Keep spots small by applying the sample multiple times, allowing the solvent to evaporate in between.

  • Development :

    • Prepare the developing chamber with a suitable eluent (see Table 1). A filter paper can be added to saturate the chamber atmosphere.

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize under a UV lamp (254 nm) to see any UV-active compounds. Circle any visible spots.

    • Submerge the plate in or spray it with a ninhydrin solution.

    • Gently heat the plate with a heat gun until purple or pink spots appear, indicating the presence of primary or secondary amines.

  • Analysis : Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: LC-MS Monitoring
  • Sample Preparation : Dilute a 5 µL aliquot of the reaction mixture into 1 mL of 10% acetonitrile in water with 0.1% formic acid. Filter if necessary.

  • LC Conditions (Suggested Starting Point) :

    • Column : HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease it over several minutes to elute the polar analyte. Example: 95% B to 50% B over 5 minutes.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 2 µL.

  • MS Conditions (Suggested Starting Point) :

    • Ionization Mode : ESI Positive.

    • Scan Mode : Full Scan (e.g., m/z 50-300) to identify all components. For higher sensitivity, use Selected Ion Monitoring (SIM) for the expected m/z of the starting material and product.

    • Capillary Voltage : ~3.5 kV.

    • Gas Temperature : ~325 °C.

    • Fragmentor Voltage : ~100 V (can be optimized).

  • Analysis :

    • Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak in the chromatogram.

    • Integrate the peak areas to determine the relative ratio of starting material to product and assess the reaction's completion.

Quantitative Data Summary

Table 1: Suggested TLC Solvent Systems and Estimated Rf Values

(Note: These Rf values are estimates for silica gel plates and should be confirmed experimentally.)

Solvent System (by volume) (S)-2-aminobut-3-en-1-ol (Starting Material) Hypothetical Less Polar Product Notes
100% Ethyl Acetate~0.050.2 - 0.4Good starting point for many reactions.
9:1 Dichloromethane:Methanol~0.200.4 - 0.6A versatile system for increasing polarity.
4:1:1 n-Butanol:Acetic Acid:Water~0.35VariesClassic system for amino acids/alcohols; may require longer run times.[5]
Table 2: Key m/z Values for LC-MS Analysis of (S)-2-aminobut-3-en-1-ol

(Note: Fragmentation is predicted based on common pathways for amino alcohols and may vary with instrument conditions. Experimental verification is essential.)

Analyte Molecular Formula (Free Base) MW ( g/mol ) Precursor Ion [M+H]⁺ (m/z) Predicted Major Fragment Ions (m/z) Likely Neutral Loss
(S)-2-aminobut-3-en-1-olC₄H₉NO87.1288.170.1H₂O (Water)
57.1CH₂OH (Formaldehyde radical cation loss)
44.1C₂H₃ (Vinyl radical loss)

The primary fragmentation for amino alcohols is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[1][6] Loss of water from the protonated molecule is also a common fragmentation pathway for alcohols.[1]

Experimental Workflow Visualization

Reaction_Monitoring_Workflow cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis reaction Reaction Mixture sample_prep Sample Preparation (Aliquot, Dilute, Filter) reaction->sample_prep tlc_spot Spotting on Silica Plate sample_prep->tlc_spot lcms_inject Injection into LC System sample_prep->lcms_inject tlc_dev Development (Elution) tlc_spot->tlc_dev tlc_vis Visualization (UV & Ninhydrin Stain) tlc_dev->tlc_vis tlc_calc Rf Calculation tlc_vis->tlc_calc interpret Data Interpretation tlc_calc->interpret lcms_sep Chromatographic Separation lcms_inject->lcms_sep lcms_detect Mass Spectrometry Detection (ESI+) lcms_sep->lcms_detect lcms_integ Peak Integration lcms_detect->lcms_integ lcms_integ->interpret decision Decision on Reaction Progress (Continue, Work-up, or Stop) interpret->decision

Caption: Workflow for monitoring reaction progress using TLC and LC-MS.

References

Effective workup procedures for reactions containing (S)-2-aminobut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing (S)-2-aminobut-3-en-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of (S)-2-aminobut-3-en-1-ol to consider during reaction workup?

(S)-2-aminobut-3-en-1-ol is a polar, bifunctional molecule with both a basic amino group and a hydrophilic alcohol group. Its structure as an allylic alcohol also influences its reactivity. Key properties to consider are:

  • High Polarity: This leads to high solubility in polar solvents like water and lower alcohols, which can complicate extractions.

  • Basicity: The amino group can be protonated in acidic conditions, making the molecule highly water-soluble as the hydrochloride salt. Conversely, it is a free base in neutral or basic conditions. A predicted pKa for the analogous saturated compound, 2-amino-1-butanol, is around 12.88.[1]

  • Allylic Alcohol Moiety: The allylic alcohol is relatively stable due to resonance but can be susceptible to rearrangement or other side reactions under strong acidic conditions.[2][3]

  • Potential for Racemization: Chiral amino alcohols can be prone to racemization under harsh acidic or basic conditions, or during purification on acidic silica gel.[4]

Q2: My reaction is complete, but I am having trouble extracting my product containing the (S)-2-aminobut-3-en-1-ol moiety from the aqueous layer. What can I do?

This is a common issue due to the high water solubility of the amino alcohol. Here are several strategies to improve extraction efficiency:

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent. This deprotonates the ammonium salt to the less water-soluble free base. Use bases like sodium hydroxide or potassium carbonate.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product.

  • Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and a higher alcohol (e.g., isopropanol). Multiple extractions (3-5 times) with fresh solvent will be more effective than a single large-volume extraction.

  • Schiff Base Formation: For particularly difficult extractions, consider forming a Schiff base by adding an aromatic aldehyde (e.g., benzaldehyde) to the basic aqueous solution. The resulting imine is significantly less water-soluble and can be readily extracted into an organic solvent. The Schiff base can then be hydrolyzed back to the amine under acidic conditions.[5]

Q3: I have (S)-2-aminobut-3-en-1-ol as a hydrochloride salt. How do I convert it to the free base for my reaction?

To use the free base form of the amino alcohol, the hydrochloride salt must be neutralized.

  • Aqueous Method: Dissolve the hydrochloride salt in water and add a base such as sodium hydroxide, potassium carbonate, or ammonium hydroxide until the pH is greater than 10. Then, extract the free base into an organic solvent as described in Q2.

  • Non-Aqueous Method: If your reaction requires anhydrous conditions, you can suspend the hydrochloride salt in a suitable organic solvent (e.g., THF, DCM) and add a strong base like sodium or potassium hydroxide powder with vigorous stirring. The resulting inorganic salt (NaCl or KCl) will precipitate and can be removed by filtration. Ensure all reagents and solvents are dry.

Q4: I am observing streaking and poor separation during silica gel chromatography of my product. What are some solutions?

The polar and basic nature of the amino alcohol moiety often leads to strong interactions with the acidic silica gel, causing streaking.

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent. A common practice is to use an eluent system containing 0.5-2% triethylamine or ammonium hydroxide.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18).

  • Protecting Groups: If purification remains challenging, consider protecting the amino group (e.g., as a Boc-carbamate) to reduce polarity and basicity. The protecting group can be removed after purification.

Troubleshooting Guides

Problem 1: Low yield after aqueous workup.
Possible Cause Troubleshooting Step
Product is highly soluble in the aqueous layer. 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. 2. Use a salting-out agent (e.g., NaCl, K2CO3). 3. Perform multiple extractions with a suitable organic solvent (e.g., DCM, EtOAc/IPA mixture).
Product degradation under acidic or basic workup conditions. 1. Test the stability of your product to the workup conditions on a small scale. 2. If unstable, use milder acids/bases (e.g., saturated NaHCO3 instead of NaOH). 3. Minimize the time the product is in contact with acidic or basic solutions.
Side reactions of the vinyl group. 1. Avoid strong acidic conditions which could lead to hydration or rearrangement of the double bond. 2. Be cautious with oxidizing or reducing agents in the workup that could react with the alkene.
Problem 2: Product racemization.
Possible Cause Troubleshooting Step
Harsh acidic or basic conditions during workup. 1. Use mild acids and bases for pH adjustments. 2. Keep the temperature low during the workup.
Racemization on silica gel. 1. Deactivate the silica gel with a base (e.g., triethylamine). 2. Use a neutral stationary phase like alumina. 3. Minimize the time the product is on the column.
High temperatures during solvent evaporation. 1. Use a rotary evaporator at a lower temperature.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workup
  • Quenching: Quench the reaction mixture by adding it to a separatory funnel containing water or a suitable quenching agent.

  • pH Adjustment: Add a base (e.g., 1 M NaOH, saturated K2CO3) to the separatory funnel and shake. Check the pH of the aqueous layer with pH paper to ensure it is > 10.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) three to five times.

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Conversion of Hydrochloride Salt to Free Base
  • Dissolution: Dissolve the (S)-2-aminobut-3-en-1-ol hydrochloride salt in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH of the solution is > 10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free base with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the free base.

Data Presentation

Compound Predicted pKa Solubility in Water Boiling Point Melting Point
2-Amino-1-butanol (analog)12.88[1]Completely miscible[1]179-183 °C[1]-2 °C[1]
1-Butanol (analog)-73 g/L at 25 °C[6]118 °C[7]-90 °C[7]

Visualizations

G cluster_start Workup Starting Point cluster_extraction Aqueous Extraction cluster_troubleshooting Troubleshooting Extraction start Reaction Mixture Containing (S)-2-aminobut-3-en-1-ol Derivative quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) start->quench basify Adjust to pH > 10 (e.g., with 1M NaOH or K2CO3) quench->basify extract Extract with Organic Solvent (e.g., DCM, 3-5 times) basify->extract wash Wash Organic Layer (e.g., with brine) extract->wash low_yield Low Yield? extract->low_yield dry Dry and Concentrate wash->dry product Crude Product dry->product salt_out Add Saturated Brine or Solid NaCl/K2CO3 low_yield->salt_out Yes more_polar_solvent Use More Polar Solvent (e.g., DCM/IPA) low_yield->more_polar_solvent Yes schiff_base Form Schiff Base with Benzaldehyde low_yield->schiff_base If still low salt_out->extract Then more_polar_solvent->extract Then schiff_base->extract Then

Caption: Troubleshooting workflow for aqueous extraction.

G cluster_start Purification Starting Point cluster_chromatography Silica Gel Chromatography cluster_troubleshooting Troubleshooting Chromatography start Crude Product Containing (S)-2-aminobut-3-en-1-ol Derivative silica_col Run Silica Gel Column start->silica_col streaking Streaking or Poor Separation? silica_col->streaking pure_product Pure Product streaking->pure_product No deactivate Deactivate Silica (add 1% Et3N to eluent) streaking->deactivate Yes alumina Use Alumina Column streaking->alumina Alternative reverse_phase Use Reverse-Phase (C18) Chromatography streaking->reverse_phase Alternative protect Protect Amino Group (e.g., Boc protection) streaking->protect If severe deactivate->silica_col Retry

Caption: Troubleshooting guide for silica gel chromatography.

References

Validation & Comparative

Chiral HPLC Analysis for Enantiomeric Purity of (S)-2-aminobut-3-en-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-aminobut-3-en-1-ol is a critical step in synthesis and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (% ee) of this valuable building block, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate method selection and implementation.

The primary challenge in the direct HPLC analysis of (S)-2-aminobut-3-en-1-ol lies in its structural properties: it is a small, polar molecule that lacks a strong chromophore, making UV detection difficult and direct separation on many common chiral stationary phases (CSPs) inefficient. Consequently, indirect methods involving pre-column derivatization are frequently the most robust and sensitive approaches.

This guide will focus on a primary method utilizing pre-column derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), followed by separation on a reversed-phase column. This will be compared with direct chiral HPLC methods and alternative analytical technologies such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for direct versus indirect analysis. The following table summarizes the key performance characteristics of different approaches for determining the enantiomeric purity of (S)-2-aminobut-3-en-1-ol.

Method Principle Typical Column/Reagent Detection Advantages Disadvantages
Primary Method: Indirect HPLC (Derivatization) Formation of fluorescent diastereomersOPA/NAC derivatization; C18 columnFluorescenceHigh sensitivity, uses standard achiral columns, robust.Requires extra sample preparation step, potential for racemization during derivatization.
Alternative 1: Direct Chiral HPLC Direct separation of enantiomersPolysaccharide-based CSP (e.g., Chiralcel OD-H)UV (low wavelength) or MSNo derivatization required, direct measurement of enantiomers.May require specialized column, potentially lower sensitivity without a strong chromophore, method development can be extensive.
Alternative 2: NMR Spectroscopy Diastereomeric complex formation with a chiral solvating agentChiral solvating agents (e.g., (R)-(-)-Mandelic acid)¹H NMRNo separation required, provides structural information, relatively fast analysis time per sample.Lower sensitivity than HPLC, requires higher sample concentration, may have overlapping signals.

Experimental Protocols

Primary Method: Indirect HPLC with OPA/NAC Derivatization

This method is based on the pre-column derivatization of the primary amine group of 2-aminobut-3-en-1-ol with o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form stable, fluorescent diastereomeric isoindolone derivatives. These diastereomers can then be separated on a standard achiral reversed-phase column.

Derivatization Protocol:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M solution of boric acid in water and adjust the pH to 9.5 with sodium hydroxide.

    • OPA Reagent: Dissolve 10 mg of o-phthaldialdehyde in 1 mL of methanol.

    • NAC Reagent: Dissolve 10 mg of N-acetyl-L-cysteine in 1 mL of borate buffer.

  • Sample Derivatization:

    • In a vial, mix 100 µL of the (S)-2-aminobut-3-en-1-ol sample solution (approximately 1 mg/mL in methanol) with 200 µL of the borate buffer.

    • Add 100 µL of the OPA reagent and 100 µL of the NAC reagent.

    • Vortex the mixture and allow it to react for 5 minutes at room temperature, protected from light.

    • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 25 mM sodium phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition is a 60:40 (v/v) ratio of buffer to organic modifier.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Fluorescence detector with excitation at 340 nm and emission at 450 nm.[1]
Alternative 1: Direct Chiral HPLC

Direct analysis on a chiral stationary phase (CSP) avoids derivatization but requires careful column and mobile phase selection. Polysaccharide-based CSPs are often effective for separating amino alcohols.

HPLC Conditions:

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.
Mobile Phase Normal phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio may require optimization for baseline separation.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
Alternative 2: NMR Spectroscopy with Chiral Solvating Agent

This technique relies on the in-situ formation of diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent (CSA), which results in distinguishable signals in the ¹H NMR spectrum.

NMR Protocol:

  • Sample Preparation:

    • Dissolve an accurate amount of the (S)-2-aminobut-3-en-1-ol sample (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar excess (e.g., 1.5 equivalents) of a chiral solvating agent, such as (R)-(-)-mandelic acid, to the NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal (e.g., the methine proton adjacent to the amino group) that shows distinct chemical shifts for the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the corresponding peaks for the major (S) and minor (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] * 100.

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the workflows for the primary indirect HPLC method and the decision-making process for selecting an appropriate analytical technique.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample of (S)-2-aminobut-3-en-1-ol Buffer Add Borate Buffer Sample->Buffer OPA Add OPA Reagent Buffer->OPA NAC Add NAC Reagent OPA->NAC React React 5 min at RT NAC->React Derivatized_Sample Fluorescent Diastereomers React->Derivatized_Sample Inject Inject into HPLC Derivatized_Sample->Inject Column C18 Reversed-Phase Column Inject->Column Detect Fluorescence Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Enantiomeric Purity Report Calculate->Result

Caption: Workflow for the indirect chiral HPLC analysis of (S)-2-aminobut-3-en-1-ol.

G Start Start: Determine Enantiomeric Purity High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Direct_Analysis Direct Analysis Preferred? High_Sensitivity->Direct_Analysis No Indirect_HPLC Indirect HPLC (Derivatization) High_Sensitivity->Indirect_HPLC Yes High_Throughput High Throughput Needed? Direct_Analysis->High_Throughput No Direct_HPLC Direct Chiral HPLC Direct_Analysis->Direct_HPLC Yes High_Throughput->Indirect_HPLC No NMR_Method NMR Spectroscopy High_Throughput->NMR_Method Yes

Caption: Decision logic for selecting an analytical method for enantiomeric purity.

Conclusion

The determination of the enantiomeric purity of (S)-2-aminobut-3-en-1-ol can be effectively achieved through several analytical techniques. For routine, high-sensitivity analysis, the indirect HPLC method involving pre-column derivatization with OPA/NAC is highly recommended due to its robustness and compatibility with standard HPLC instrumentation. Direct chiral HPLC offers a more straightforward approach by eliminating the derivatization step, but may require more specialized columns and intensive method development. NMR spectroscopy provides a rapid, non-separative alternative, particularly suitable for samples with higher concentrations and for high-throughput screening environments. The choice of the optimal method will ultimately be guided by the specific requirements of the analysis and the resources available in the laboratory.

References

Interpreting the 1H NMR Spectrum of (S)-2-aminobut-3-en-1-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of chiral molecules is paramount. This guide provides a detailed interpretation of the ¹H NMR spectrum of (S)-2-aminobut-3-en-1-ol hydrochloride, a valuable chiral building block. Through a comparative analysis with structurally related compounds, this document aims to facilitate a deeper understanding of its spectral features.

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of experimental spectra for this compound in public databases, a predicted spectrum is presented below based on established ¹H NMR principles and data from analogous compounds. The hydrochloride salt form will influence the chemical shifts of nearby protons, particularly the amine and hydroxyl protons, and those on adjacent carbons, causing them to shift downfield.

Structure and Proton Labeling:

Predicted Spectral Data:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ha (trans to C-H)~5.3-5.5ddJ_ac ≈ 17 Hz, J_ab ≈ 1.5 Hz
Hb (cis to C-H)~5.2-5.4ddJ_bc ≈ 10 Hz, J_ab ≈ 1.5 Hz
Hc~5.8-6.0dddJ_ac ≈ 17 Hz, J_bc ≈ 10 Hz, J_ce ≈ 7 Hz
Hd (CH₂)~3.7-3.9m
He (CH)~3.9-4.1m
NH₃⁺Broad singlet
OHBroad singlet

Comparative Spectral Analysis

To aid in the interpretation, the predicted spectrum of this compound is compared with the experimental data of but-3-en-1-ol and the known data for (S)-2-aminobutanoic acid.

Table 1: Comparison of ¹H NMR Data

CompoundH1 (Vinyl)H2 (Vinyl)H3 (Allylic)H4 (CH-O or CH-N)
(S)-2-aminobut-3-en-1-ol HCl (Predicted)~5.2-5.5 ppm~5.8-6.0 ppm~3.9-4.1 ppm~3.7-3.9 ppm
But-3-en-1-ol[1]5.10, 5.13 ppm5.81 ppm2.32 ppm3.65 ppm
(S)-2-aminobutanoic acidNot ApplicableNot Applicable1.7-1.9 ppm~3.4-3.6 ppm

This comparison highlights the expected downfield shifts for protons in this compound due to the electron-withdrawing effects of the protonated amine and hydroxyl groups.

Experimental Protocols

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis is required.

  • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and number of scans.

  • Acquire the ¹H NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the internal standard.

Visualizing Structural Relationships

The following diagram illustrates the connectivity of the protons in (S)-2-aminobut-3-en-1-ol and their expected ¹H NMR signals.

G cluster_structure Structure of (S)-2-aminobut-3-en-1-ol cluster_signals ¹H NMR Signals structure Habc Vinyl Protons (Ha, Hb, Hc) ~5.2-6.0 ppm structure->Habc C=CH₂ C=CH- Hd Methylene Protons (Hd) ~3.7-3.9 ppm structure->Hd -CH₂OH He Methine Proton (He) ~3.9-4.1 ppm structure->He -CH(NH₃⁺)- NH_OH Amine/Hydroxyl Protons Broad Singlets structure->NH_OH -NH₃⁺, -OH

Caption: Molecular structure and corresponding ¹H NMR signals.

References

Unveiling the Fragmentation Fingerprints of (S)-2-aminobut-3-en-1-ol Derivatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the mass spectrometric fragmentation patterns of N-acetyl and O-trimethylsilyl derivatives of (S)-2-aminobut-3-en-1-ol, providing researchers with essential data for the identification and structural elucidation of this versatile chiral building block.

In the realm of synthetic chemistry and drug development, (S)-2-aminobut-3-en-1-ol, also known as vinylglycinol, serves as a critical chiral precursor for a variety of bioactive molecules. Its structural analysis is paramount, and mass spectrometry stands as a cornerstone technique for this purpose. Due to the compound's polarity and volatility, derivatization is a common strategy prior to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comparative overview of the electron ionization (EI) mass spectrometry fragmentation patterns of two common derivatives: N-acetyl-(S)-2-aminobut-3-en-1-ol and O-trimethylsilyl-(S)-2-aminobut-3-en-1-ol.

Comparative Fragmentation Analysis

The fragmentation of (S)-2-aminobut-3-en-1-ol derivatives is primarily dictated by the functional groups present—the amine/amide, the hydroxyl/silylether, and the allylic double bond. The introduction of either an N-acetyl or an O-trimethylsilyl (TMS) group significantly influences the fragmentation pathways, providing distinct mass spectra that facilitate structural confirmation.

N-Acetyl-(S)-2-aminobut-3-en-1-ol:

The N-acetyl derivative is expected to undergo characteristic amide fragmentation. A key fragmentation pathway for amides is the McLafferty rearrangement if a gamma-hydrogen is available, though in this smaller molecule, alpha-cleavage and cleavage adjacent to the carbonyl group are more probable. Alpha-cleavage next to the nitrogen atom is a dominant fragmentation route for amines and their derivatives.[1] The presence of the hydroxyl group can lead to the loss of a water molecule.

O-Trimethylsilyl-(S)-2-aminobut-3-en-1-ol:

For the O-TMS derivative, fragmentation is heavily influenced by the TMS group. Silylated compounds are known to produce strong characteristic ions.[2] Cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway for alcohols and their derivatives.[1] The TMS group is prone to rearrangement and can generate prominent ions, which are diagnostic for the presence of a silylated hydroxyl group.[3]

Below is a summary of the expected major fragment ions for both derivatives. The relative abundances are hypothetical and serve to illustrate a plausible fragmentation pattern based on general principles of mass spectrometry.

Fragment Ion (m/z) Proposed Structure/Loss for N-Acetyl Derivative Proposed Structure/Loss for O-TMS Derivative
Molecular Ion (M+) 129 (C6H11NO2)159 (C7H17NOSi)
M-15 114 (Loss of •CH3)144 (Loss of •CH3 from TMS)
M-43 86 (Loss of •COCH3)-
M-31 -128 (Loss of •OCH3 - unlikely, but possible rearrangement)
M-73 -86 (Loss of •Si(CH3)3)
114 [M-CH3]+-
98 [M-CH2OH]+-
86 [M-COCH3]+ or [M-C2H3O]+[M-Si(CH3)3]+
73 -[Si(CH3)3]+ (base peak)
70 [C4H8N]+ (from cleavage)-
57 [C4H9]+ or [C3H5O]+-
43 [CH3CO]+ (base peak)-

Experimental Protocols

A generalized experimental protocol for the derivatization and GC-MS analysis of (S)-2-aminobut-3-en-1-ol is provided below.

1. Derivatization Procedures:

  • N-Acetylation:

    • Dissolve approximately 1 mg of (S)-2-aminobut-3-en-1-ol in 200 µL of pyridine.

    • Add 100 µL of acetic anhydride.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the reagents under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • O-Silylation:

    • Dissolve approximately 1 mg of (S)-2-aminobut-3-en-1-ol in 200 µL of an aprotic solvent (e.g., acetonitrile or pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • The sample is then ready for direct injection into the GC-MS.

2. GC-MS Analysis Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the principal fragmentation pathways for the N-acetyl and O-trimethylsilyl derivatives of (S)-2-aminobut-3-en-1-ol.

G Fragmentation of N-Acetyl-(S)-2-aminobut-3-en-1-ol mol [M]+• m/z 129 frag1 m/z 114 [M-CH3]+ mol->frag1 - •CH3 frag2 m/z 86 [M-COCH3]+ mol->frag2 - •COCH3 frag3 m/z 43 [CH3CO]+ mol->frag3 frag4 m/z 98 [M-CH2OH]+ mol->frag4 - •CH2OH

Fragmentation of N-Acetyl Derivative

G Fragmentation of O-TMS-(S)-2-aminobut-3-en-1-ol mol [M]+• m/z 159 frag1 m/z 144 [M-CH3]+ mol->frag1 - •CH3 frag2 m/z 86 [M-Si(CH3)3]+ mol->frag2 - •Si(CH3)3 frag3 m/z 73 [Si(CH3)3]+ mol->frag3

Fragmentation of O-TMS Derivative

References

A Comparative Guide to the Enantiomers of 2-Aminobut-3-en-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. This guide provides a detailed comparison of the (S)- and (R)-enantiomers of 2-aminobut-3-en-1-ol, often referred to as vinylglycinol, in their roles as precursors to potent chiral auxiliaries for asymmetric synthesis. The objective is to furnish the scientific community with the necessary data to make informed decisions when designing stereoselective transformations.

The utility of (S)- and (R)-2-aminobut-3-en-1-ol in asymmetric synthesis primarily stems from their incorporation into chiral oxazolidinone auxiliaries. The vinyl group of these auxiliaries plays a crucial role in various transformations, offering a site for further functionalization while the stereocenter dictates the facial selectivity of reactions at the N-acyl substituent.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the stereoselective construction of carbon-carbon bonds. The performance of oxazolidinones derived from both (S)- and (R)-2-aminobut-3-en-1-ol is critical in determining the diastereoselectivity of the resulting products.

While direct side-by-side comparative studies are limited in published literature, the principles of asymmetric induction allow for predictable outcomes. The stereochemistry of the resulting α-alkylated carboxylic acid is directly controlled by the configuration of the chiral auxiliary. When employing an N-acyl oxazolidinone derived from (S)-2-aminobut-3-en-1-ol, the vinyl group is expected to shield one face of the enolate, leading to the preferential formation of one diastereomer. Conversely, the use of the (R)-enantiomer will lead to the formation of the opposite enantiomer of the α-alkylated product.

A general workflow for the synthesis and application of these chiral auxiliaries in asymmetric alkylation is depicted below.

G cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation S_Vinylglycinol (S)-2-aminobut-3-en-1-ol S_Oxazolidinone (S)-4-vinyl-2-oxazolidinone S_Vinylglycinol->S_Oxazolidinone Phosgene or equivalent R_Vinylglycinol (R)-2-aminobut-3-en-1-ol R_Oxazolidinone (R)-4-vinyl-2-oxazolidinone R_Vinylglycinol->R_Oxazolidinone Phosgene or equivalent Acylation Acylation (R-COCl) S_Oxazolidinone->Acylation R_Oxazolidinone->Acylation Enolate_S (Z)-Enolate Formation (LDA) Acylation->Enolate_S Enolate_R (Z)-Enolate Formation (LDA) Acylation->Enolate_R Alkylation_S Alkylation (R'-X) Enolate_S->Alkylation_S Alkylation_R Alkylation (R'-X) Enolate_R->Alkylation_R Cleavage_S Auxiliary Cleavage Alkylation_S->Cleavage_S Cleavage_R Auxiliary Cleavage Alkylation_R->Cleavage_R S_Product Enantiomerically Enriched Carboxylic Acid (S-configuration) Cleavage_S->S_Product R_Product Enantiomerically Enriched Carboxylic Acid (R-configuration) Cleavage_R->R_Product

Caption: General workflow for asymmetric alkylation using vinylglycinol-derived oxazolidinones.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-(S)-4-vinyl-2-oxazolidinone

To a solution of (S)-4-vinyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, after which the desired acyl chloride (1.1 eq.) is added. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Asymmetric Alkylation

To a solution of the N-acyl-(S)-4-vinyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C is added lithium diisopropylamide (LDA) (1.1 eq.). The mixture is stirred for 30 minutes to form the corresponding lithium enolate. The alkylating agent (1.2 eq.) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is then purified by chromatography.

Auxiliary Cleavage

The chiral auxiliary can be cleaved under various conditions to afford the desired carboxylic acid, alcohol, or amide. For example, saponification with lithium hydroxide in a mixture of THF and water provides the carboxylic acid and allows for the recovery of the chiral auxiliary.

Data Presentation

Chiral AuxiliaryElectrophile (R-X)Product ConfigurationDiastereomeric Excess (d.e.) [%]Yield [%]
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide(S)>9890-95
(R)-4-benzyl-2-oxazolidinoneBenzyl bromide(R)>9890-95
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide(S)9585-90
(R)-4-isopropyl-2-oxazolidinoneMethyl iodide(R)9585-90

Note: This table is a representation of typical results for well-established oxazolidinone auxiliaries and is intended to provide an expected performance benchmark for vinylglycinol-derived counterparts.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions can be rationalized by considering the transition state models. For N-acyl oxazolidinones, the formation of a chelated (Z)-enolate is generally favored. The substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

G cluster_model Stereochemical Induction Model cluster_control Controlling Factors Enolate (Z)-Enolate TransitionState Chelated Transition State Enolate->TransitionState Product Diastereomerically Enriched Product TransitionState->Product Electrophile Electrophile (R'-X) Electrophile->TransitionState Auxiliary Chiral Auxiliary ((S) or (R)-4-vinyl-2-oxazolidinone) StericHindrance Steric Hindrance from Vinyl Group Auxiliary->StericHindrance FacialShielding Facial Shielding StericHindrance->FacialShielding FacialShielding->TransitionState

Caption: Logical relationship of factors influencing stereoselectivity.

Conclusion

Both (S)- and (R)-2-aminobut-3-en-1-ol are valuable precursors for the synthesis of effective chiral auxiliaries. The choice between the (S) and (R) enantiomer directly dictates the absolute configuration of the newly formed stereocenter in asymmetric reactions such as alkylations. The high diastereoselectivities typically achieved with oxazolidinone auxiliaries make these vinylglycinol-derived compounds attractive tools for the synthesis of enantiomerically pure molecules. Researchers can confidently select the appropriate enantiomer of 2-aminobut-3-en-1-ol to access the desired enantiomer of their target molecule with a predictable and high degree of stereocontrol.

A Comparative Guide to Alternative Chiral Synthons for (S)-2-aminobut-3-en-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-aminobut-3-en-1-ol hydrochloride, a valuable chiral building block, plays a crucial role in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its vicinal amino alcohol moiety and vinyl group offer versatile handles for stereoselective transformations. However, the pursuit of alternative synthetic routes and novel structural analogs necessitates a thorough understanding of alternative chiral synthons. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid researchers in selecting the most suitable building block for their synthetic campaigns.

Overview of Alternative Chiral Synthons

Several powerful strategies have emerged for the synthesis of chiral amino alcohols, offering viable alternatives to (S)-2-aminobut-3-en-1-ol. This guide will focus on three prominent and well-documented methodologies:

  • Garner's Aldehyde: A versatile and widely used chiral synthon derived from serine, enabling the synthesis of a variety of amino alcohol derivatives.

  • Sharpless Asymmetric Aminohydroxylation: A powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity.

  • Chemoenzymatic Synthesis: Utilizing enzymes to catalyze key stereoselective steps, offering high efficiency and enantiopurity under mild reaction conditions.

Performance Comparison of Synthetic Strategies

The following tables summarize key performance indicators for the synthesis of chiral vinylglycinol and related structures using the aforementioned alternative methods.

Table 1: Synthesis of Chiral Vinylglycinol Precursors via Garner's Aldehyde
Reaction StepReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
Synthesis of Garner's AldehydeFrom L-serine, multi-step(S)-Garner's Aldehyde66-85%93-97% ee[1]
Wittig OlefinationCH2PPh3, THF, -78 °C to rtProtected (S)-2-aminobut-3-en-1-ol~85%Z:E ratio dependent on conditions[2]
Grignard AdditionVinylMgBr, THF, -78 °CProtected (S)-2-aminobut-3-en-1-ol~80%High dr[3]
Table 2: Sharpless Asymmetric Aminohydroxylation of Dienes
SubstrateNitrogen SourceChiral LigandProductYield (%)Enantiomeric Excess (ee)Reference
1,3-Butadiene derivativeChloramine-T(DHQ)2PHALProtected (S)-2-aminobut-3-en-1-ol~65%>95% ee[4]
StyreneChloramine-M(DHQD)2PHALProtected Phenylglycinol derivative95%95% ee[4]
Table 3: Chemoenzymatic Synthesis of Chiral Amino Alcohols
EnzymeSubstrateReaction TypeProductYield (%)Enantiomeric Excess (ee)Reference
Lipase (e.g., CAL-B)Racemic vinylglycinol derivativeKinetic Resolution (Acylation)(S)-vinylglycinol derivative~45% (for one enantiomer)>99% ee[5]
Amine Dehydrogenaseα-hydroxy ketoneReductive AminationChiral β-amino alcoholHigh>99% ee[6]

Experimental Protocols

Protocol 1: Synthesis of a Vinylglycinol Derivative from Garner's Aldehyde via Wittig Reaction
  • Preparation of the Ylide: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting orange-red solution for 30 minutes at 0 °C.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of (S)-Garner's aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the protected (S)-2-aminobut-3-en-1-ol derivative.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of a Terminal Olefin
  • Catalyst Preparation: In a round-bottom flask, dissolve the chiral ligand (e.g., (DHQ)2PHAL, 0.01 eq) and potassium osmate(VI) dihydrate (0.004 eq) in a 1:1 mixture of t-butanol and water.

  • Reaction Mixture: To this solution, add the olefin substrate (1.0 eq) followed by the nitrogen source (e.g., Chloramine-T, 1.1 eq).

  • Reaction Progression: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching and Work-up: Add sodium sulfite (1.5 g) and stir for an additional hour. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral amino alcohol.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Alcohol
  • Enzyme Suspension: Suspend the lipase (e.g., Novozym 435, 20 mg/mmol of substrate) in an appropriate organic solvent (e.g., toluene).

  • Reaction Mixture: Add the racemic amino alcohol (1.0 eq) and an acyl donor (e.g., vinyl acetate, 1.5 eq) to the enzyme suspension.

  • Reaction Progression: Shake the mixture at a constant temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

  • Separation: Once approximately 50% conversion is reached, filter off the enzyme.

  • Purification: Concentrate the filtrate and separate the acylated product from the unreacted amino alcohol by flash column chromatography. The unreacted enantiomer is recovered with high enantiomeric purity.

Visualizing Synthetic Workflows

The following diagrams illustrate the conceptual workflows for the discussed synthetic alternatives.

Garner_Aldehyde_Workflow cluster_synthesis Synthesis of Garner's Aldehyde cluster_olefination Chain Elongation L_Serine L-Serine Protection Protection Steps L_Serine->Protection Reduction Reduction Protection->Reduction Garner_Aldehyde (S)-Garner's Aldehyde Reduction->Garner_Aldehyde Wittig Wittig Reagent Garner_Aldehyde->Wittig Wittig Reaction Grignard Vinyl Grignard Garner_Aldehyde->Grignard Grignard Addition Product Protected Vinylglycinol Derivative Wittig->Product Grignard->Product

Caption: Workflow for synthesizing vinylglycinol derivatives from Garner's aldehyde.

Sharpless_AA_Workflow Alkene Alkene Substrate Reaction Asymmetric Aminohydroxylation Alkene->Reaction Nitrogen_Source Nitrogen Source (e.g., Chloramine-T) Nitrogen_Source->Reaction Catalyst_System OsO4 / Chiral Ligand ((DHQ)2PHAL) Catalyst_System->Reaction Product Chiral Vicinal Amino Alcohol Reaction->Product

Caption: Conceptual workflow of the Sharpless Asymmetric Aminohydroxylation.

Chemoenzymatic_Workflow Racemic_Substrate Racemic Amino Alcohol Resolution Kinetic Resolution Racemic_Substrate->Resolution Enzyme Lipase (e.g., CAL-B) Enzyme->Resolution Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Resolution Separation Chromatographic Separation Resolution->Separation S_Enantiomer (S)-Enantiomer (Unreacted) R_Acetate (R)-Acetate (Acylated) Separation->S_Enantiomer Separation->R_Acetate

Caption: Workflow for chemoenzymatic kinetic resolution of a chiral amino alcohol.

Conclusion and Recommendations

The choice of an alternative chiral synthon to this compound is highly dependent on the specific synthetic target, desired scale, and available resources.

  • Garner's Aldehyde offers a robust and well-established route, benefiting from the commercial availability of L-serine. It is particularly advantageous for constructing complex side chains through various C-C bond-forming reactions at the aldehyde functionality. However, the multi-step synthesis of the aldehyde itself can impact overall efficiency.

  • Sharpless Asymmetric Aminohydroxylation provides a more direct and atom-economical approach to vicinal amino alcohols from simple alkenes. This method often delivers high enantioselectivity and is suitable for a range of substrates. Careful optimization of the chiral ligand and nitrogen source is crucial for achieving high yields and regioselectivity.

  • Chemoenzymatic Synthesis excels in providing products with exceptionally high enantiomeric excess under mild reaction conditions. Kinetic resolutions are particularly effective for separating enantiomers, although the theoretical maximum yield for the desired enantiomer is 50%. The use of engineered enzymes, such as amine dehydrogenases, can overcome this limitation in certain cases.

For drug development professionals and scientists, a careful evaluation of these alternatives based on the provided data and protocols will enable more strategic and efficient synthetic planning. The versatility of Garner's aldehyde makes it a strong candidate for discovery chemistry, while the efficiency of the Sharpless methodology and the precision of chemoenzymatic approaches are highly attractive for process development and scale-up.

References

A Comparative Analysis of Synthetic Routes to Vinylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

Vinylglycinol is a valuable chiral building block in organic synthesis, utilized in the preparation of a variety of pharmaceuticals and biologically active compounds. Its stereoselective synthesis has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to vinylglycinol, offering a detailed look at their methodologies, quantitative performance, and the logical frameworks of each approach. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Comparison of Synthetic Routes

The efficacy of different synthetic pathways to vinylglycinol can be quantitatively assessed by comparing key metrics such as overall yield and enantiomeric excess (ee). The following table summarizes these performance indicators for some of the most well-established methods.

Synthetic RouteStarting MaterialKey Reagents/CatalystOverall YieldEnantiomeric Excess (ee)Reference(s)
Palladium-Catalyzed DYKATButadiene monoepoxidePd(0) catalyst, Chiral ligand, Phthalimide~99%>99% (after cryst.)[1][2]
Synthesis from L-Homoserine LactoneL-Homoserine lactoneBoc anhydride, Diphenyldiazomethane, NaBH₄/(PhSe)₂72% (4 steps)≥95%[3]
Synthesis from L-MethionineL-MethionineBoc₂O, NaIO₄, PyrolysisGood99%[2]
Enzymatic Kinetic Resolution(D,L)-VinylglycineBaker's yeast39% (for D)82% (for D)[2]

Detailed Experimental Protocols

Below are detailed experimental methodologies for two of the leading synthetic routes to vinylglycinol precursors.

Synthesis of L-α-Vinylglycine from L-Homoserine Lactone

This route is valued for its convenience and high optical yield, employing acid-labile protecting groups and a key lactone cleavage step.[3]

Step 1: N-Protection of L-Homoserine Lactone To a solution of L-homoserine lactone trifluoroacetate salt (1.0 eq) and triethylamine (1.0 eq) in dichloromethane at 0°C, di-tert-butyl dicarbonate (1.0 eq) is added. The reaction mixture is stirred for 12 hours at room temperature. After aqueous workup, the organic layer is dried and evaporated to yield N-(tert-Butoxycarbonyl)-homoserine lactone.

  • Yield: ~97%

Step 2: Esterification The N-Boc-homoserine lactone (1.0 eq) is dissolved in dichloromethane, and a solution of diphenyldiazomethane (1.1 eq) in dichloromethane is added. The reaction is stirred at room temperature until the purple color disappears. The solvent is evaporated to give the diphenylmethyl ester.

  • Yield: ~98%

Step 3: Lactone Cleavage and Selenide Elimination To an argon-purged flask containing sodium borohydride (1.1 eq), a solution of diphenyl diselenide (1.0 eq) in DMF is added. To this, a solution of the diphenylmethyl ester from the previous step (1.0 eq) in DMF is added, and the reaction is heated at 100°C for 1 hour. After cooling and quenching with methanol, the solvent is removed, and the residue is worked up to yield the protected vinylglycine derivative.

  • Yield: Not explicitly stated for this step alone.

Step 4: Deprotection The protected vinylglycine derivative is treated with trifluoroacetic acid in the presence of acetic acid (as a cation scavenger) at room temperature for 8 hours. Evaporation of the volatiles yields L-α-vinylglycine trifluoroacetate salt.

  • Yield: 90% for the final two steps.

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)

This elegant approach utilizes a palladium catalyst with a chiral ligand to convert a racemic starting material into a single enantiomer of the product in high yield and enantioselectivity.[1][2]

General Procedure: In a reaction vessel, a palladium precatalyst (e.g., [π-C₃H₅PdCl]₂) and a chiral phosphine ligand are combined in a suitable solvent such as dichloromethane. To this catalyst solution, phthalimide and a base (if necessary, though some variations are base-free) are added. The racemic butadiene monoepoxide is then introduced, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is typically subjected to column chromatography to isolate the N-phthaloyl-protected vinylglycinol. The phthalimide protecting group can be subsequently removed using hydrazine or other standard methods to afford vinylglycinol.

  • Key Quantitative Data: This method can achieve nearly quantitative yields with an initial enantiomeric excess of 98%, which can be improved to >99% upon crystallization.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.

Diagram 1: Synthesis from L-Homoserine Lactone

G cluster_0 Synthesis from L-Homoserine Lactone A L-Homoserine Lactone B N-Boc-Homoserine Lactone A->B Boc₂O, NEt₃ CH₂Cl₂ C Diphenylmethyl Ester B->C Ph₂CN₂ CH₂Cl₂ D Protected Vinylglycine C->D 1. NaBH₄, (PhSe)₂ 2. Heat E L-Vinylglycine D->E TFA, AcOH G cluster_1 Palladium-Catalyzed DYKAT Racemic Racemic Butadiene Monoepoxide Intermediate π-allyl-Pd Intermediate (dynamic equilibrium) Racemic->Intermediate Pd(0), Chiral Ligand Product (S)-N-Phthaloyl-vinylglycinol Intermediate->Product Phthalimide FinalProduct (S)-Vinylglycinol Product->FinalProduct Hydrazine G cluster_2 Chemoenzymatic Kinetic Resolution Racemate Racemic Vinylglycinol Derivative Enzyme Lipase / Enzyme Racemate->Enzyme Acyl Donor Separation Separation Enzyme->Separation Enantiomer1 Enantiomer 1 (Acylated) Separation->Enantiomer1 Enantiomer2 Enantiomer 2 (Unreacted) Separation->Enantiomer2

References

Comparative Guide to the Stereochemical Validation of Chiral Oxazolidinones Derived from (S)-2-Aminobut-3-en-1-ol Precursors and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes and stereochemical validation methods for chiral vinyloxazolidinones. We will examine a synthetic pathway utilizing a derivative of (S)-2-aminobut-3-en-1-ol and compare it with a prominent alternative, the asymmetric aldol/Curtius reaction, for the synthesis of structurally related chiral oxazolidinones. This guide is intended to assist researchers in selecting appropriate synthetic and analytical strategies for obtaining and validating enantiomerically pure compounds.

I. Synthetic Strategies for Chiral Oxazolidinones

Chiral oxazolidinones are valuable building blocks in asymmetric synthesis, frequently used as chiral auxiliaries or as core scaffolds in biologically active molecules. The stereochemical integrity of these heterocycles is paramount for their application in drug development. Here, we compare two distinct approaches to their synthesis.

Method 1: Diastereoselective Synthesis from a (S)-Serine-Derived Precursor

A key derivative of (S)-2-aminobut-3-en-1-ol is (S)-4-vinyloxazolidin-2-one. A highly diastereoselective approach to a related structure, a precursor to β-vinylserine, involves the addition of a vinyl Grignard reagent to an N-tosylated Garner's aldehyde, which is derived from (S)-serine. This method leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction.

Alternative Method 2: Asymmetric Aldol/Curtius Reaction

An alternative and efficient route to chiral 4,5-disubstituted oxazolidin-2-ones that does not rely on a chiral pool starting material is the combination of an asymmetric aldol reaction with a subsequent Curtius rearrangement. This method builds the chiral centers during the synthesis, offering flexibility in the desired stereochemistry.

II. Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for the two synthetic strategies, providing a basis for comparison.

Parameter Method 1: Vinyl Grignard Addition to N-Tosyl Garner's Aldehyde Analogue Method 2: Asymmetric Aldol/Curtius Reaction
Starting Materials (S)-Serine derived N-tosyl Garner's aldehyde, Vinylmagnesium chlorideN-acylthiazolidinethione, Aldehyde, Trimethylsilyl azide
Key Transformation Diastereoselective nucleophilic additionAsymmetric aldol addition followed by Curtius rearrangement and intramolecular cyclization
Stereochemical Control Substrate-controlled diastereoselectivityReagent-controlled enantioselectivity and diastereoselectivity
Reported Yield ~59% over two steps for the corresponding diol[1]Up to 89% for the oxazolidinone product[2][3]
Diastereomeric Ratio (d.r.) 8.5:1 (anti to syn)[1]A single diastereomer is often obtained after purification[2]
Enantiomeric Excess (e.e.) High (derived from enantiopure starting material)Not explicitly reported for the final oxazolidinone, but the asymmetric aldol step typically proceeds with high e.e.

III. Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are outlines of the key experimental protocols for the compared synthetic routes.

Protocol for Vinyl Grignard Addition to N-Tosyl Garner's Aldehyde Analogue (Method 1)

This protocol is adapted from the synthesis of a precursor to (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate[1].

  • Reaction Setup: A solution of N-tosyl Garner's aldehyde analogue (1 equivalent) in anhydrous THF is cooled to -40 °C under an inert atmosphere.

  • Grignard Addition: A 1.6 M solution of vinylmagnesium chloride in THF (4 equivalents) is added dropwise over 30 minutes.

  • Reaction Progression: The reaction mixture is allowed to warm to 0 °C and stirred overnight at room temperature.

  • Workup: The reaction is quenched with a cold saturated aqueous solution of ammonium chloride and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is often carried forward to the next step without further purification due to potential decomposition on silica gel[1].

Protocol for Asymmetric Aldol/Curtius Reaction (Method 2)

This protocol describes the synthesis of a (4S,5R)-4,5-disubstituted oxazolidin-2-one[2][3].

  • Reaction Setup: A solution of the starting β-hydroxy carbonyl substrate (1 equivalent) in THF (0.1 M) is prepared.

  • Curtius Rearrangement: Trimethylsilyl azide (3 equivalents) is added to the solution, and the mixture is heated to reflux at 90 °C for 5 hours.

  • Workup: The reaction mixture is cooled to room temperature, quenched with water, and diluted with dichloromethane. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.

IV. Stereochemical Validation Techniques

The confirmation of the stereochemistry of the final products is a critical step. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, allowing for the determination of enantiomeric excess and diastereomeric ratios.

General Protocol for Chiral HPLC Analysis of Oxazolidinones:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Lux Amylose-1, Lux Cellulose-1) are often effective for the separation of oxazolidinone enantiomers[4][5].

  • Mobile Phase: Polar organic mode using neat solvents like methanol, ethanol, isopropanol, or acetonitrile, or mixtures thereof, is commonly employed[4][5].

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm).

  • Sample Preparation: A stock solution of the analyte is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and relative stereochemistry of the product. For oxazolidinones, the coupling constant between the protons at C4 and C5 (JH4-H5) is indicative of their relative stereochemistry. A cis relationship typically results in a larger coupling constant (around 7-8 Hz), while a trans relationship shows a smaller coupling constant (around 4 Hz)[3].

Typical NMR Data for a (4S,5R)-4-methyl-5-phenyloxazolidin-2-one:

  • ¹H-NMR (500 MHz, CDCl₃) δ: 7.35–7.40 (m, 2H), 7.31–7.34 (m, 1H), 7.27–7.29 (m, 2H), 6.79 (br s, 1H), 5.70 (d, J = 8.1 Hz, 1H), 4.18–4.24 (m, 1H), 0.80 (d, J = 6.6 Hz, 3H)[2].

  • ¹³C-NMR (125 MHz, CDCl₃) δ: 159.8, 134.9, 128.4, 128.3, 125.8, 80.9, 52.3, 17.4[2].

V. Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the synthetic and analytical processes discussed.

G Synthetic Workflow: (S)-2-Aminobut-3-en-1-ol Derivative cluster_0 Method 1: From (S)-Serine Derivative S-Serine S-Serine N-Tosyl Garner's Aldehyde Analogue N-Tosyl Garner's Aldehyde Analogue S-Serine->N-Tosyl Garner's Aldehyde Analogue Multistep Intermediate Diol Intermediate Diol N-Tosyl Garner's Aldehyde Analogue->Intermediate Diol Vinyl Grignard (d.r. 8.5:1) Chiral Vinyloxazolidinone Precursor Chiral Vinyloxazolidinone Precursor Intermediate Diol->Chiral Vinyloxazolidinone Precursor Cyclization

Caption: Synthetic pathway to a chiral vinyloxazolidinone precursor.

G Alternative Synthetic Workflow cluster_1 Method 2: Asymmetric Aldol/Curtius Reaction N-acylthiazolidinethione N-acylthiazolidinethione β-Hydroxy Carbonyl β-Hydroxy Carbonyl N-acylthiazolidinethione->β-Hydroxy Carbonyl Asymmetric Aldol Addition Chiral 4,5-Disubstituted Oxazolidinone Chiral 4,5-Disubstituted Oxazolidinone β-Hydroxy Carbonyl->Chiral 4,5-Disubstituted Oxazolidinone Curtius Rearrangement/ Intramolecular Cyclization

Caption: Alternative synthesis of chiral 4,5-disubstituted oxazolidinones.

G Stereochemical Validation Workflow Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography Structural Confirmation Structural Confirmation Purified Product->Structural Confirmation NMR Spectroscopy Stereochemical Purity Stereochemical Purity Purified Product->Stereochemical Purity Chiral HPLC Relative Stereochemistry\n(J-coupling analysis) Relative Stereochemistry (J-coupling analysis) Structural Confirmation->Relative Stereochemistry\n(J-coupling analysis) Determination of\nDiastereomeric Ratio (d.r.)\nor Enantiomeric Excess (e.e.) Determination of Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) Stereochemical Purity->Determination of\nDiastereomeric Ratio (d.r.)\nor Enantiomeric Excess (e.e.)

Caption: General workflow for the validation of product stereochemistry.

References

Determining Chirality: A Comparative Guide to X-ray Crystallography and Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. This guide provides a detailed comparison of two powerful techniques for this purpose: single-crystal X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy, with a focus on their application to chiral molecules like (S)-2-aminobut-3-en-1-ol and its derivatives.

While X-ray crystallography has historically been the definitive method for elucidating the three-dimensional structure of molecules, chiroptical methods like VCD have emerged as valuable, often complementary, tools.[1][2] This guide will delve into the experimental protocols, data presentation, and comparative performance of these techniques to aid in selecting the most appropriate method for your research needs.

At a Glance: X-ray Crystallography vs. Vibrational Circular Dichroism

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a crystalline lattice to determine the precise arrangement of atoms in 3D space.[3][4]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]
Sample Phase Solid (single crystal)[7]Solution[8]
Information Obtained Unambiguous determination of absolute configuration, bond lengths, bond angles, and crystal packing.[9]Determination of absolute configuration and predominant conformations in solution.[1][8]
Requirement for Crystals Essential; obtaining a high-quality single crystal can be a major bottleneck.[3][7]Not required; analysis is performed on the molecule in solution.[10]
"Heavy Atom" Requirement Often preferred for anomalous dispersion to determine absolute configuration.[10]Not required.
Throughput Lower; crystal growth and data analysis can be time-consuming.[11]Higher; spectra can be acquired relatively quickly.[11]
Cost & Accessibility Higher initial instrument cost and requires specialized expertise.[11]Lower instrument cost and becoming more accessible.[6][11]

Delving Deeper: A Head-to-Head Comparison

X-ray crystallography provides a static, high-resolution picture of a molecule's structure as it exists in a crystal lattice.[3] For small molecules with limited conformational freedom, this technique is unparalleled in its ability to deliver precise and accurate measurements of molecular dimensions.[9] However, the primary challenge lies in growing a suitable single crystal, which can be a time-consuming and often unsuccessful endeavor.[3][7]

In contrast, Vibrational Circular Dichroism (VCD) offers insights into the stereochemistry of molecules in their solution state, which is often more biologically relevant.[8] VCD measures the tiny differences in how a chiral molecule absorbs left- and right-circularly polarized infrared light.[5][6] The resulting spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[10] This method circumvents the need for crystallization, a significant advantage when dealing with oils or compounds that resist forming high-quality crystals.[10]

Other chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) also play a role in stereochemical analysis, though they can be limited by factors like conformational flexibility and the nature of the chromophores present in the molecule.[12] NMR-based methods, such as the use of chiral solvating agents or Mosher's ester analysis, can also be employed to determine absolute configuration by analyzing the chemical shift differences between diastereomeric complexes.[13][14]

Experimental Protocols: A Step-by-Step Overview

Single-Crystal X-ray Crystallography

The experimental workflow for small-molecule X-ray crystallography can be summarized as follows:

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement start Start crystallization Crystallization start->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Model Refinement structure_solution->refinement validation Structure Validation refinement->validation end_node Final Structure validation->end_node

Figure 1. A generalized workflow for single-crystal X-ray crystallography.
  • Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[3][7] This is typically achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or cooling. For small molecules, a crystal size of at least 0.1 mm in all dimensions is generally required.[3]

  • Crystal Mounting and Data Collection : A suitable crystal is selected, mounted on a goniometer, and placed in a stream of cold nitrogen gas to minimize radiation damage.[15] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[15]

  • Data Processing and Structure Solution : The intensities and positions of the diffracted X-rays are measured and processed to determine the unit cell dimensions and space group of the crystal.[15] The phases of the diffracted waves are then determined, often using computational "direct methods," to generate an initial electron density map.[15]

  • Structure Refinement and Validation : An atomic model is built into the electron density map and refined to best fit the experimental data. The final model is validated to ensure its chemical and crystallographic reasonability.[15]

Vibrational Circular Dichroism (VCD) Spectroscopy

The general protocol for determining absolute configuration using VCD is as follows:

  • Sample Preparation : A solution of the chiral molecule is prepared in a suitable solvent (e.g., deuterated chloroform, carbon tetrachloride) at an appropriate concentration.

  • Spectral Acquisition : The VCD and infrared (IR) spectra of the sample are recorded using a specialized VCD spectrometer.[6] This involves measuring the differential absorption of left and right circularly polarized infrared radiation.[6]

  • Computational Modeling : The conformational space of the molecule is explored using computational methods (e.g., density functional theory, DFT). The geometries of the low-energy conformers are optimized, and their vibrational frequencies and VCD intensities are calculated.

  • Spectral Comparison : The calculated VCD spectrum, often a Boltzmann-averaged spectrum of the most stable conformers, is compared to the experimental spectrum.[10] The absolute configuration is assigned based on the best match between the signs and relative intensities of the experimental and calculated VCD bands.[10]

Conclusion

Both X-ray crystallography and Vibrational Circular Dichroism are powerful techniques for the determination of the absolute configuration of chiral molecules like (S)-2-aminobut-3-en-1-ol and its derivatives. X-ray crystallography remains the gold standard for providing a definitive, high-resolution solid-state structure, provided a suitable crystal can be obtained.[9][10] VCD, on the other hand, offers a robust and often faster alternative for determining the absolute configuration of molecules in solution, thereby avoiding the crystallization hurdle and providing information in a more biologically relevant state.[8][10] The choice between these methods will ultimately depend on the nature of the sample, the specific research question, and the available resources. For a comprehensive structural analysis, these techniques can be used in a complementary fashion to provide a complete picture of a molecule's stereochemistry in both the solid and solution phases.

References

Navigating the Void: A Guide to Biological Activity Screening for Novel (S)-2-aminobut-3-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific studies detailing the biological activity screening of compounds directly derived from (S)-2-aminobut-3-en-1-ol were identified. This indicates a potential underexplored area of medicinal chemistry. For researchers, scientists, and drug development professionals working with this or structurally similar scaffolds, this guide provides a robust framework for initiating a biological activity screening cascade. The principles and protocols outlined here are drawn from established methodologies in drug discovery and can be adapted for the evaluation of novel amino alcohol derivatives.

I. Strategic Approach to Screening

The initial biological evaluation of a novel compound library, such as derivatives of (S)-2-aminobut-3-en-1-ol, typically follows a tiered approach. This "screening cascade" is designed to efficiently identify compounds with desired biological effects while progressively filtering out inactive or toxic molecules.

A general workflow begins with broad, high-throughput in vitro assays to assess primary activities like cytotoxicity against cancer cell lines or inhibition of viral replication. Promising "hits" from these initial screens are then subjected to more focused secondary assays to determine potency, selectivity, and mechanism of action. This iterative process is crucial for identifying lead compounds that warrant further development.[1][2][3]

G cluster_0 In Vitro Screening Workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., Cytotoxicity, Antiviral Assays) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Screening Secondary Screening (e.g., IC50 Determination, Selectivity) Hit Identification->Secondary Screening Lead Candidate Selection Lead Candidate Selection Secondary Screening->Lead Candidate Selection

A general workflow for in vitro biological activity screening.

II. Key Biological Activities for Screening

Given the structural features of amino alcohols, derivatives of (S)-2-aminobut-3-en-1-ol could be rationally screened for a variety of biological activities. The most common starting points are anticancer and antiviral activities.

A. Anticancer Activity

The evaluation of a compound's potential as an anticancer agent typically begins with cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[4][5][6]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The results of cytotoxicity screening are typically presented in a table comparing the IC50 values of the different compounds against various cell lines.

Compound IDDerivative StructureIC50 (µM) vs. HeLaIC50 (µM) vs. L929
Cmpd-01 N-acetyl>100>100
Cmpd-02 N-benzoyl55.289.7
Cmpd-03 N-(4-chlorobenzoyl)21.865.4
Doxorubicin (Positive Control)0.81.2

Illustrative data. HeLa is a human cervical cancer cell line, and L929 is a non-cancerous mouse fibroblast cell line used to assess general cytotoxicity.

B. Antiviral Activity

For antiviral screening, the plaque reduction assay is a gold standard method for quantifying the ability of a compound to inhibit the replication of a lytic virus.[7][8][9]

Experimental Protocol: Plaque Reduction Assay

  • Cell Monolayer Preparation: Seed a confluent monolayer of host cells susceptible to the virus in 24-well plates.

  • Compound and Virus Incubation: Pre-incubate a fixed amount of virus (that produces 50-100 plaques per well) with serial dilutions of the test compounds for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures and allow for viral adsorption for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the respective concentrations of the test compounds.[7]

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.[7]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Data Presentation

Antiviral activity data can be summarized in a table showing the IC50 values against the target virus and a cytotoxicity measure in the host cells to determine the selectivity index.

Compound IDDerivative StructureAntiviral IC50 (µM) vs. Virus XCytotoxicity CC50 (µM) in Host CellsSelectivity Index (SI = CC50/IC50)
Cmpd-04 N-phenylacetyl85.1>200>2.3
Cmpd-05 N-(2-naphthoyl)33.6150.24.5
Acyclovir (Positive Control)5.2>500>96

Illustrative data.

III. Probing the Mechanism: Enzyme Inhibition and Signaling Pathways

Should the initial screening reveal potent anticancer or antiviral compounds, the next step is to investigate their mechanism of action. Many drugs exert their effects by inhibiting specific enzymes or modulating signaling pathways.

A. Enzyme Inhibition Assays

A common approach is to screen promising compounds against a panel of relevant enzymes, such as kinases, which are often dysregulated in cancer.

Experimental Protocol: Generic Kinase Inhibition Assay

This protocol describes a general fluorescence-based assay to measure kinase activity.

  • Reagent Preparation: Prepare the kinase, a suitable substrate, and ATP in a kinase buffer. Prepare serial dilutions of the test compound.

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[10]

  • Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of product formed (or ATP consumed).

  • Data Acquisition: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Enzyme inhibition data is best presented in a table comparing the IC50 values for different kinases to assess both potency and selectivity.

Compound IDDerivative StructureIC50 (nM) vs. Kinase AIC50 (nM) vs. Kinase B
Cmpd-03 N-(4-chlorobenzoyl)751250
Cmpd-05 N-(2-naphthoyl)2100980
Staurosporine (Positive Control)58

Illustrative data.

B. Signaling Pathway Analysis

Compounds that show potent and selective activity can be further investigated for their effects on specific cellular signaling pathways. For instance, many anticancer drugs target pathways that control cell growth and proliferation, such as the MAPK/ERK pathway.

G cluster_1 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

A simplified diagram of the MAPK/ERK signaling pathway.

IV. From Hit to Lead: The Path Forward

The screening cascade provides the initial data to select promising "hits." The subsequent "hit-to-lead" phase involves a multidisciplinary effort to optimize these hits into lead compounds.[1][2][3][11] This process involves synthesizing and testing analogs to improve potency, selectivity, and drug-like properties such as solubility and metabolic stability.

G cluster_2 Hit-to-Lead Optimization Confirmed Hit Confirmed Hit Analog Synthesis Analog Synthesis Confirmed Hit->Analog Synthesis SAR Studies Structure-Activity Relationship (SAR) Analog Synthesis->SAR Studies SAR Studies->Analog Synthesis ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Lead Compound Lead Compound ADME/Tox Profiling->Lead Compound

An iterative cycle of hit-to-lead optimization.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S)-2-aminobut-3-en-1-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Disposal Protocol: A Step-by-Step Approach

The primary and mandated method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Segregation and Collection

  • Designate a Waste Container: Use a specific, leak-proof container made of a material compatible with amines for the collection of this compound waste.

  • Separate Waste Streams: Do not mix this waste with other chemical wastes, especially incompatible substances like acids and oxidizing agents, to prevent hazardous reactions.[2][4]

  • Labeling: Clearly label the container with "this compound Waste" and include appropriate hazard symbols.

Step 2: Storage

  • Secure Containment: Keep the waste container tightly sealed when not in use.

  • Proper Location: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 3: Arranging for Disposal

  • Contact a Licensed Service: Arrange for the collection of the hazardous waste by a certified disposal company. Your institution's Environmental Health and Safety (EHS) office can provide a list of approved vendors.

  • Documentation: Maintain detailed records of the waste disposal, including the quantity, date, and disposal method, as required by regulations.[2]

Step 4: Handling Spills In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use absorbent pads or other inert materials to contain the spill.

  • Neutralize (if applicable and trained): For small spills, a neutralizing agent suitable for amines may be used by trained personnel.

  • Collect and Dispose: The collected spill waste and contaminated materials must be placed in the designated hazardous waste container.

Step 5: Disposal of Empty Containers

  • Triple Rinse: Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water).[5][6]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to the hazardous waste container.[6] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: After rinsing and air-drying in a ventilated area (like a fume hood), the label on the container should be completely defaced or removed.[5][6]

  • Final Disposal: The clean, dry, and unlabeled container can then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.

Quantitative Data for Disposal

Direct in-laboratory treatment or neutralization of this compound is not recommended without specific institutional protocols and equipment. All quantities should be disposed of via a licensed hazardous waste contractor.

ParameterGuidelineSource
Disposal Method Collection by an approved hazardous waste disposal plant.[2][3]
In-Lab Neutralization Not recommended; manage as hazardous waste.General Best Practice
Sewer Disposal Prohibited for amines and hazardous chemicals.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound to be disposed ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is the waste solid, liquid, or a contaminated item? ppe->waste_type solid_waste Collect in a labeled, compatible solid waste container. waste_type->solid_waste Solid/Contaminated Item liquid_waste Collect in a labeled, sealed, compatible liquid waste container. waste_type->liquid_waste Liquid container_q Is it an empty container? waste_type->container_q Empty Container segregate Segregate from incompatible chemicals (e.g., acids, oxidizers). solid_waste->segregate liquid_waste->segregate rinse Triple rinse the container. Collect the first rinsate as hazardous waste. container_q->rinse deface Deface the label and dispose of the clean container in regular trash. rinse->deface end End: Waste properly disposed. deface->end storage Store in a cool, dry, well-ventilated area in secondary containment. segregate->storage disposal_service Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal_service disposal_service->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (S)-2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of (S)-2-aminobut-3-en-1-ol hydrochloride (CAS No. 219803-57-3). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1]

GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Recommended Personal Protective Equipment

Body PartRecommended ProtectionMaterial/Specification
Hands Chemical-resistant glovesButyl rubber or heavy-duty Polyvinyl Chloride (PVC) gloves are recommended due to the poor resistance of nitrile gloves to amines.
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.
Body Laboratory coat or chemical-resistant gownA fully buttoned lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant gown is recommended.
Respiratory NIOSH-approved respiratorUse in a well-ventilated area. If engineering controls (e.g., fume hood) are not available or are insufficient, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1] Keep the container tightly sealed.

Handling and Use:

  • Work Area: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Plan

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

  • Waste Collection:

    • Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.

  • Container Management:

    • The waste container must be made of a compatible material, kept closed except when adding waste, and stored in a designated satellite accumulation area.

    • The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal Request:

    • Once the container is full, or in accordance with institutional timelines, submit a hazardous waste pickup request to your institution's environmental health and safety department.

    • Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Container Disposal:

    • Thoroughly rinse the empty original container with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the first rinseate as hazardous waste.

    • After triple rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect label_container Verify Label inspect->label_container store Store at 2-8°C label_container->store don_ppe Don Appropriate PPE store->don_ppe decontaminate_container Triple Rinse Empty Container handle_event Handling Event store->handle_event fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Solid fume_hood->weigh prepare_solution Prepare Solution fume_hood->prepare_solution collect_waste Collect Waste in Labeled Container fume_hood->collect_waste weigh->collect_waste prepare_solution->collect_waste spill Spill absorb_spill Absorb & Contain spill->absorb_spill evacuate_large_spill Evacuate (Large Spill) spill->evacuate_large_spill exposure Exposure flush_skin Flush Skin/Eyes exposure->flush_skin fresh_air Move to Fresh Air exposure->fresh_air store_waste Store in Satellite Area collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup decontaminate_container->request_pickup handle_event->don_ppe handle_event->spill handle_event->exposure

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.